molecular formula C5H12O3 B053713 1,3-Dimethoxy-2-propanol CAS No. 623-69-8

1,3-Dimethoxy-2-propanol

Cat. No.: B053713
CAS No.: 623-69-8
M. Wt: 120.15 g/mol
InChI Key: ZESKRVSPQJVIMH-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-propanol is a valuable glycol ether and protected glycerol analog frequently employed in organic synthesis and materials science. Its structure, featuring two methoxy groups and a central hydroxyl group, provides a unique combination of hydrophilic and lipophilic properties, making it an effective solvent for resins, dyes, and inks. As a key chemical building block, it serves as a versatile precursor and protecting group intermediate. Researchers utilize this compound in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers, where its ether linkages can impart desired solubility and flexibility. In polymer chemistry, it acts as a monomer or co-monomer, contributing to the development of polyesters and polyethers with tailored physical characteristics. Its mechanism of action in these contexts is defined by its bifunctionality; the hydroxyl group can undergo standard reactions such as esterification and etherification, while the methoxy groups provide stability and influence the molecule's overall polarity and reactivity. This compound is exclusively for laboratory research applications and is a critical tool for scientists exploring novel synthetic pathways and advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxypropan-2-ol
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InChI

InChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKRVSPQJVIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30211364
Record name 2-Propanol, 1,3-dimethoxy-
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Molecular Weight

120.15 g/mol
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CAS No.

623-69-8
Record name 1,3-Dimethoxy-2-propanol
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Record name Glycerin 1,3-dimethyl ether
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Record name 1,3-DIMETHOXY-2-PROPANOL
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Record name 2-Propanol, 1,3-dimethoxy-
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Record name 1,3-Dimethoxy-2-propanol
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Record name GLYCERIN 1,3-DIMETHYL ETHER
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Dimethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3-Dimethoxy-2-propanol. The information is presented to support research, development, and safety applications involving this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental determinations are provided.

Chemical Identity and Structure

This compound, also known as glycerol (B35011) 1,3-dimethyl ether, is a diether of glycerol. Its structure consists of a propanol (B110389) backbone with methoxy (B1213986) groups at the 1 and 3 positions.

Synonyms: 1,3-Dimethoxypropan-2-ol; Glycerol 1,3-dimethyl ether.[1] CAS Number: 623-69-8[1][2] Molecular Formula: C₅H₁₂O₃[2][3] Molecular Weight: 120.15 g/mol [3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and physical processes.

PropertyValueReference
Molecular Weight 120.15 g/mol [3]
Boiling Point 169-170 °C[4]
Melting Point -27.8 °C
Density 0.987 - 1.0085 g/cm³[5]
Refractive Index 1.4192[4]
Flash Point 58.2 °C[5]
Solubility Soluble in water and many organic solvents.[6]
Vapor Pressure 0.415 mmHg at 25°C
pKa 13.68 ± 0.20 (Predicted)[4]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeKey Data/Peaks
¹H NMR (300 MHz, CDCl₃) δ 3.92-3.99 (m, 1H, CH), 3.40-3.49 (m, 4H, CH₂), 3.39 (s, 6H, CH₃), 2.59 (s, 1H, OH)
¹³C NMR (75 MHz, CDCl₃) δ 73.9 (CH₂), 69.1 (CH), 59.0 (CH₃)
Mass Spectrometry (ESI-HRMS) m/z [M + Na]⁺ Calculated: 143.0684, Measured: 143.0684
Infrared (IR) Spectrum Available from the NIST Chemistry WebBook.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are detailed, generalized methodologies commonly employed for organic liquids.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[7]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or hot plate

  • Stand and clamp

Procedure:

  • A small amount (a few milliliters) of this compound is placed in the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube containing the heating oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermostatic bath

  • Liquid of known density (e.g., deionized water)

  • Sample of this compound

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance (m_empty).

  • The pycnometer is filled with deionized water of a known temperature and density (ρ_water) and weighed again (m_water). The volume of the pycnometer (V) can be calculated as V = (m_water - m_empty) / ρ_water.

  • The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

  • The pycnometer filled with the sample is weighed (m_sample).

  • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.[9]

  • It is crucial to ensure the temperature is constant throughout the measurements as density is temperature-dependent.

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of liquids.[10]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Sample of this compound

  • Calibration standard (e.g., distilled water)

Procedure:

  • The refractometer is turned on, and the prism is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • The instrument is calibrated using a standard of known refractive index, such as distilled water.[11]

  • A few drops of this compound are placed on the surface of the measuring prism.[12]

  • The prisms are closed and locked.

  • The light source is adjusted to illuminate the field of view.

  • Looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.[11]

  • If color fringes are observed, the dispersion compensator is adjusted to eliminate them.

  • The refractive index is read directly from the instrument's scale.

  • The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]

Synthesis Workflow

This compound can be synthesized from glycerol, a renewable resource. A common laboratory synthesis involves the reaction of glycerol with dimethyl sulfate (B86663) in the presence of a base. The following diagram illustrates a typical workflow for its synthesis.

SynthesisWorkflow Synthesis Workflow of this compound Glycerol Glycerol Reaction Reaction Mixture Glycerol->Reaction Reactant DimethylSulfate Dimethyl Sulfate DimethylSulfate->Reaction Reactant Base Base (e.g., NaOH) Base->Reaction Catalyst Heating Heating under Reflux Reaction->Heating Workup Aqueous Work-up (Neutralization, Extraction) Heating->Workup Drying Drying of Organic Phase (e.g., MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is directly involved in biological signaling pathways. Its primary relevance in a biological context would be related to its solvent properties or its metabolism and toxicology.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause drowsiness or dizziness.[1]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]

  • Keep container tightly closed.[1]

  • Ground/bond container and receiving equipment.[1]

  • Use explosion-proof electrical/ventilating/lighting/equipment.[1]

  • Use only non-sparking tools.[1]

  • Take precautionary measures against static discharge.[1]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves/protective clothing/eye protection/face protection.[1]

First Aid Measures:

  • If on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • In case of fire: Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam for extinction.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

Detailed toxicological data for this compound is limited. It is classified as a flammable liquid (Category 3) and may cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3).[14] No data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.

Applications

This compound has potential applications as an antiknock additive for gasoline and diesel fuel.[4] It is also used in the preparation of heteroarylcarbamoylbenzene derivatives which act as glucokinase activators.[4] Its properties also make it a candidate for use as a "green" solvent in organic synthesis.[15]

References

A Technical Guide to the Synthesis of 1,3-Dimethoxy-2-propanol from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-dimethoxy-2-propanol from the renewable feedstock, glycerol (B35011). This document details a multi-step synthetic pathway, including the protection of the secondary hydroxyl group, methylation of the primary hydroxyl groups, and subsequent deprotection. Experimental protocols, quantitative data, and visual representations of the chemical processes are provided to facilitate understanding and replication in a research and development setting.

Introduction

Glycerol, a readily available and inexpensive byproduct of biodiesel production, is a versatile platform chemical for the synthesis of value-added products. Among these, this compound is a valuable building block in various chemical industries, including as a solvent and an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The selective synthesis of this compound from glycerol presents a challenge due to the presence of three hydroxyl groups with similar reactivity. This guide outlines a strategic approach to achieve the desired regioselectivity.

Synthetic Strategy Overview

A direct and selective methylation of the primary hydroxyl groups at the C1 and C3 positions of glycerol in a single step is challenging to achieve with high yields due to the competing methylation of the secondary hydroxyl group at the C2 position. Therefore, a more controlled and efficient synthesis involves a three-step process:

  • Protection of the Secondary Hydroxyl Group: The secondary hydroxyl group of glycerol is selectively protected to prevent its reaction in the subsequent methylation step.

  • Methylation of Primary Hydroxyl Groups: The two free primary hydroxyl groups of the protected glycerol are then methylated.

  • Deprotection of the Secondary Hydroxyl Group: The protecting group is removed from the secondary hydroxyl group to yield the final product, this compound.

This strategic approach ensures the formation of the desired 1,3-dimethoxy isomer with high purity.

Experimental Protocols

Step 1: Protection of the Secondary Hydroxyl Group of Glycerol (Formation of Solketal)

To selectively protect the primary hydroxyl groups, glycerol is reacted with acetone (B3395972) in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. This reaction forms a five-membered ring, protecting the adjacent primary and secondary hydroxyl groups, leaving one primary hydroxyl group available for further reaction. For the synthesis of this compound, a protecting group for the secondary hydroxyl is required, leaving the two primary hydroxyls free. A common strategy is to first form solketal, then protect the remaining primary hydroxyl group, followed by hydrolysis of the acetal (B89532) to free the primary and secondary hydroxyls, and then proceed with a selective protection of the secondary hydroxyl. However, a more direct approach for the purpose of this guide is to utilize a protecting group that can selectively react with the secondary hydroxyl. Due to the limited direct protocols found for this specific selective protection in the initial searches, a more general and widely applicable protection strategy is presented here, which involves the protection of the 1,2-diol as an acetonide (solketal), followed by subsequent reactions. For the specific synthesis of this compound, a multi-step synthesis involving protection of the 1,3-diol is ideal. A common method for this is the formation of a benzylidene acetal.

Protocol: Formation of a 1,3-O-Benzylidene Acetal of Glycerol

This protocol describes the selective protection of the 1,3-hydroxyl groups of glycerol.

Materials:

  • Glycerol

  • Benzaldehyde (B42025) dimethyl acetal

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve glycerol (1 equivalent) in toluene.

  • Add benzaldehyde dimethyl acetal (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the methanol (B129727) byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,3-O-benzylidene glycerol.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Methylation of the Free Hydroxyl Groups

With the secondary hydroxyl group protected, the two primary hydroxyl groups are methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions. This reaction proceeds via a Williamson ether synthesis.

Protocol: Methylation of 1,3-O-Benzylidene Glycerol

Materials:

  • 1,3-O-Benzylidene glycerol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfate or Methyl iodide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,3-O-benzylidene glycerol (1 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate or methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude methylated product.

  • Purify the product by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

The final step is the removal of the benzylidene protecting group to liberate the free secondary hydroxyl group. This is typically achieved by catalytic hydrogenation.

Protocol: Hydrogenolysis of the Benzylidene Acetal

Materials:

  • Methylated 1,3-O-benzylidene glycerol

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol (B145695)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the methylated 1,3-O-benzylidene glycerol (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by distillation under reduced pressure.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps. Note that the yields are representative and can vary based on the specific reaction conditions and scale.

Table 1: Synthesis of 1,3-O-Benzylidene Glycerol

ParameterValue
Reactant Ratio (Glycerol:Benzaldehyde Dimethyl Acetal)1 : 1.1
Catalystp-Toluenesulfonic acid
SolventToluene
Reaction TemperatureReflux
Reaction Time4-8 hours
Yield70-85%

Table 2: Methylation of 1,3-O-Benzylidene Glycerol

ParameterValue
Reactant Ratio (Protected Glycerol:NaH:Methylating Agent)1 : 2.2 : 2.5
BaseSodium Hydride (NaH)
Methylating AgentDimethyl sulfate or Methyl iodide
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Yield80-95%

Table 3: Deprotection to this compound

ParameterValue
Catalyst10% Palladium on Carbon (Pd/C)
Hydrogen SourceHydrogen Gas
SolventMethanol or Ethanol
Reaction TemperatureRoom Temperature
Reaction Time2-6 hours
Yield90-98%

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Synthesis_Pathway Glycerol Glycerol Protected_Glycerol 1,3-O-Benzylidene Glycerol Glycerol->Protected_Glycerol   Protection (Benzaldehyde dimethyl acetal, p-TsOH) Methylated_Intermediate Methylated 1,3-O-Benzylidene Glycerol Protected_Glycerol->Methylated_Intermediate Methylation (NaH, CH3I or (CH3)2SO4) Final_Product This compound Methylated_Intermediate->Final_Product Deprotection (H2, Pd/C)

Caption: Reaction pathway for the synthesis of this compound from glycerol.

Experimental_Workflow cluster_protection Step 1: Protection cluster_methylation Step 2: Methylation cluster_deprotection Step 3: Deprotection p1 Reaction Setup: Glycerol, Benzaldehyde dimethyl acetal, p-TsOH in Toluene p2 Reflux with Dean-Stark Trap p1->p2 p3 Work-up and Purification p2->p3 m1 Reaction Setup: Protected Glycerol, NaH in THF p3->m1 m2 Addition of Methylating Agent m1->m2 m3 Reaction and Work-up m2->m3 d1 Reaction Setup: Methylated Intermediate, Pd/C in Alcohol m3->d1 d2 Hydrogenation d1->d2 d3 Filtration and Purification d2->d3 Final_Product Final_Product d3->Final_Product Final Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and selective multi-step synthesis of this compound from glycerol. By employing a protection-methylation-deprotection strategy, the challenges of regioselectivity in glycerol etherification can be effectively overcome. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and controlled synthesis of this important chemical intermediate from a renewable source. Further optimization of reaction conditions and exploration of alternative protecting groups and methylation agents may lead to even more efficient and sustainable synthetic routes.

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dimethoxy-2-propanol

Abstract

This compound (CAS No. 623-69-8) is a versatile organic compound derived from glycerol.[1][2] Characterized by a propan-2-ol backbone with two methoxy (B1213986) groups, it serves as a valuable intermediate in various chemical processes.[2] Its utility spans applications from being a potential fuel additive to a crucial building block in pharmaceutical synthesis, notably in the development of glucokinase activators.[3][4] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

This compound is a colorless liquid featuring a central secondary alcohol on a propane (B168953) chain, with ether functional groups at the C1 and C3 positions.[2][5] This structure imparts moderate polarity and solubility in both water and various organic solvents.[5] Its chemical formula is C₅H₁₂O₃, with a molecular weight of approximately 120.15 g/mol .[3][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 623-69-8[3][7]
Molecular Formula C₅H₁₂O₃[6][7]
Molecular Weight 120.15 g/mol [3][6]
IUPAC Name 1,3-dimethoxypropan-2-ol[7]
Synonyms Glycerol 1,3-dimethyl ether, 2-Propanol, 1,3-dimethoxy-[5]
Appearance Colorless liquid[5][6]
Boiling Point 169 - 172.6°C[3][4]
Density 0.987 - 1.0085 g/cm³[3][4][8]
Flash Point 58.2°C[4][8][9]
Refractive Index ~1.4192[3][4]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques. The following table summarizes key data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃) δ 3.92-3.99 (m, 1H, CH), 3.40-3.49 (m, 4H, CH₂), 3.39 (s, 6H, CH₃), 2.59 (s, 1H, OH)[3]
¹³C NMR (75 MHz, CDCl₃) δ 73.9 (CH₂), 69.1 (CH), 59.0 (CH₃)[3]
ESI-HRMS m/z [M + Na]⁺ Calculated: 143.0684, Measured: 143.0684[3]
IR Spectrum Data available via the NIST Chemistry WebBook[10]
Mass Spectrum (EI) Data available via the NIST Chemistry WebBook[11]

Synthesis and Experimental Protocols

This compound can be efficiently synthesized from common laboratory reagents. A widely used method involves the reaction of methanol (B129727) with 1-chloro-2,3-epoxypropane (epichlorohydrin) under basic conditions.[3]

Experimental Protocol: Synthesis from Epichlorohydrin and Methanol

This protocol is adapted from an improved literature method for the synthesis of this compound.[3]

Materials:

  • Anhydrous methanol (165 mL)

  • Sodium hydroxide (B78521) (11.4 g)

  • 1-chloro-2,3-epoxypropane

  • Concentrated hydrochloric acid

  • 250 mL three-neck flask and standard reflux apparatus

Procedure:

  • Charge a 250 mL three-neck flask with 165 mL of anhydrous methanol and 11.4 g of sodium hydroxide.[3]

  • Stir the mixture and heat to reflux until a homogeneous solution of sodium methoxide (B1231860) is formed.[3]

  • (Presumably) Add 1-chloro-2,3-epoxypropane to the solution and continue the reaction.

  • Upon completion of the reaction, cool the mixture to room temperature.[3]

  • Carefully adjust the pH of the solution to 7 using concentrated hydrochloric acid. This will cause sodium chloride to precipitate.[3]

  • Remove the precipitated sodium chloride by filtration.[3]

  • The filtrate is then subjected to fractionation under reduced pressure to isolate the pure this compound.[3] A yield of 91.9% has been reported for this method.[3]

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Synthesis cluster_2 Step 3: Purification Methanol + NaOH Methanol + NaOH Sodium Methoxide Solution Sodium Methoxide Solution Methanol + NaOH->Sodium Methoxide Solution Heat to Reflux Reaction Mixture Reaction Mixture Sodium Methoxide Solution->Reaction Mixture Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Mixture Neutralization (HCl) Neutralization (HCl) Reaction Mixture->Neutralization (HCl) Cool Filtration Filtration Neutralization (HCl)->Filtration Remove NaCl Fractional Distillation Fractional Distillation Filtration->Fractional Distillation Pure Product This compound Fractional Distillation->Pure Product

Synthesis workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several fields, most notably in pharmaceutical development.

Pharmaceutical Intermediate

A significant application is its use in the synthesis of heteroarylcarbamoylbenzene derivatives.[3][4] These derivatives have been identified as glucokinase activators, which are a class of compounds investigated for the management of diabetes by enhancing glucose metabolism.[4] The high purity and specific functional groups of this compound make it an ideal starting material for constructing these complex therapeutic molecules.[4]

G A This compound B Heteroarylcarbamoylbenzene Derivatives A->B Serves as Key Synthetic Intermediate C Glucokinase Activators B->C Act as D Therapeutic Target: Type 2 Diabetes C->D Potential Treatment For

Role as an intermediate in developing glucokinase activators.
Other Applications

Beyond pharmaceuticals, this compound shows potential in other industrial areas:

  • Fuel Additive: It has been investigated as a possible antiknock additive for both gasoline and diesel fuels, which can improve engine efficiency and reduce wear.[3][4]

  • Organic Synthesis: It is used as a moderately polar solvent and as a reactive intermediate or protecting group in multi-step organic syntheses.[2][5]

  • Antimicrobial Agent: Some studies have indicated its effectiveness against certain human pathogens, including Salmonella typhi and Escherichia coli.[6]

Safety and Handling

This compound is classified as a flammable liquid and vapor and may cause drowsiness or dizziness.[7] Proper safety precautions are essential during handling and storage.

Table 3: GHS Hazard Information

ClassificationCodeDescription
Hazard Statement H226Flammable liquid and vapor
Hazard Statement H336May cause drowsiness or dizziness
Precautionary Statement P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Precautionary Statement P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary Statement P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary Statement P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Precautionary Statement P403+P235Store in a well-ventilated place. Keep cool.

Handling and Storage:

  • Handle in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and appropriate clothing.[9][12]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

  • Keep away from all sources of ignition, as vapors may form explosive mixtures with air.[12][13]

  • The material is incompatible with strong oxidizing agents, acids, and halogens.[13]

Conclusion

This compound is a chemical compound with significant utility in both industrial and research settings. Its well-defined molecular structure, predictable reactivity, and established synthesis routes make it a valuable asset for organic chemists. For professionals in drug development, its role as a key intermediate in the synthesis of potential new therapeutics, such as glucokinase activators, highlights its importance in advancing medicinal chemistry. A thorough understanding of its properties and adherence to safety protocols are crucial for its effective and safe utilization.

References

Spectroscopic Data for 1,3-Dimethoxy-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethoxy-2-propanol (CAS No: 623-69-8), a versatile chemical intermediate. The information is presented to facilitate its identification, characterization, and use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural features.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.99-3.92m1HCH
3.49-3.40m4HCH₂
3.39s6HCH₃
2.59s1HOH

Note: The chemical shift of the hydroxyl proton (OH) can vary with sample concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
73.9CH₂
69.1CH
59.0CH₃
Table 3: Mass Spectrometry Data
Techniquem/zAssignment
ESI-HRMS143.0684[M+Na]⁺
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Description
~3400 (broad)O-H stretch
~2930-2820C-H stretch (alkane)
~1120C-O stretch (ether)

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

    • Cap the tube and gently vortex to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak (e.g., TMS).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • Use a standard single-pulse experiment.

    • Set the number of scans to 8 or 16 for a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1 second.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to 1024 or higher, as the ¹³C nucleus is less sensitive.

    • Set a relaxation delay of 2 seconds.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and integrations to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and confirm its molecular weight.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Sodium iodide (for ESI)

  • Vials and syringes

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap) or a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure (ESI-HRMS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in methanol.

    • To enhance ionization, a small amount of sodium iodide can be added to the solution to promote the formation of the sodium adduct [M+Na]⁺.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the instrument and analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion or a common adduct (e.g., [M+H]⁺ or [M+Na]⁺).

    • Compare the measured accurate mass to the calculated theoretical mass for the expected molecular formula (C₅H₁₂O₃) to confirm the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • Acetone (B3395972) (for cleaning)

  • Kimwipes

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe.

    • Place one drop of this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed bands with known vibrational frequencies of functional groups (e.g., O-H stretch, C-H stretch, C-O stretch) to confirm the structure of the molecule.

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify Functional Groups (O-H, C-O, C-H) IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework (¹H and ¹³C Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Confirm Molecular Weight and Elemental Composition MS->MS_Data Structure Structure Confirmed IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous, validated experimental procedures. Researchers should always adhere to the safety guidelines and standard operating procedures of their respective institutions.

Thermodynamic Properties of 1,3-Dimethoxy-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,3-Dimethoxy-2-propanol (CAS RN: 623-69-8), a versatile organic compound with applications in various chemical syntheses. Due to a lack of extensive experimental data in the public domain, this guide combines available physical property data with estimated thermodynamic parameters derived from the reliable Joback group contribution method. This approach provides a robust dataset for modeling and process design.

Core Thermodynamic and Physical Properties

The following tables summarize the known and estimated thermodynamic and physical properties of this compound. Experimental values are provided where available, and estimated values are clearly indicated.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₂O₃[1]
Molecular Weight120.15 g/mol [2]
Normal Boiling Point (T_b)169 - 170 °C (442.2 K)[3]
Density0.987 - 1.01 g/cm³[4]
Flash Point58.2 °C[4]
Vapor Pressure0.4 ± 0.7 mmHg at 25°CN/A

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

PropertyEstimated ValueUnit
Standard Enthalpy of Formation (Gas, 298.15 K)-536.5kJ/mol
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)-333.8kJ/mol
Enthalpy of Vaporization (at Normal Boiling Point)43.85kJ/mol
Heat Capacity (Ideal Gas, C_p)See Table 3J/(mol·K)

Table 3: Estimated Ideal Gas Heat Capacity (C_p) of this compound as a Function of Temperature (Joback Method)

The heat capacity can be estimated using the following equation: C_p (J/mol·K) = A + B·T + C·T² + D·T³ (where T is in Kelvin)

CoefficientEstimated Value
A9.94 x 10¹
B4.85 x 10⁻¹
C-1.58 x 10⁻⁴
D-1.13 x 10⁻⁸

Experimental Protocols: A Representative Method

Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔH_c°) of a liquid organic compound like this compound.

Materials:

  • Isoperibol Bomb Calorimeter

  • Oxygen (high purity)

  • Benzoic acid (certified standard)

  • Sample of this compound (high purity)

  • Crucible (platinum or stainless steel)

  • Fuse wire (platinum or nickel-chromium)

  • Distilled water

  • Balance (accurate to 0.1 mg)

  • Temperature sensor (thermistor or platinum resistance thermometer) with high resolution

  • Ignition unit

Procedure:

  • Calibration of the Calorimeter: a. A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and weighed accurately. b. The pellet is placed in the crucible, and a fuse wire of known length is attached to the ignition electrodes, with the wire in contact with the pellet. c. A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor. d. The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm. e. The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter lid is closed, and the stirrer is started. f. The temperature of the water in the bucket is monitored and recorded at regular intervals until a steady rate of temperature change is observed (initial period). g. The sample is ignited. The temperature is recorded at frequent intervals throughout the combustion and subsequent cooling period (main and final periods). h. The temperature rise is corrected for heat exchange with the surroundings using standard methods (e.g., Regnault-Pfaundler or Dickinson). i. The effective heat capacity (calorimeter constant) is calculated using the known enthalpy of combustion of benzoic acid. This calibration is repeated several times to obtain a precise average value.

  • Combustion of this compound: a. A known mass of liquid this compound (typically 0.5 - 1.0 g) is accurately weighed in the crucible. b. The procedure for sealing, filling with oxygen, and placing the bomb in the calorimeter is the same as for the calibration. c. The sample is ignited, and the temperature changes are recorded as before. d. The corrected temperature rise is used along with the calorimeter constant to calculate the heat of combustion of the sample.

Data Analysis:

The standard enthalpy of combustion (ΔH_c°) at 298.15 K is calculated from the heat of combustion at constant volume (ΔU_c°) measured by the bomb calorimeter using the following equation:

ΔH_c° = ΔU_c° + Δn_g * R * T

where:

  • Δn_g is the change in the number of moles of gas in the combustion reaction.

  • R is the ideal gas constant.

  • T is the standard temperature (298.15 K).

The standard enthalpy of formation (ΔH_f°) of this compound can then be calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined standard enthalpy of combustion.

Visualization of Property Estimation Workflow

The following diagram illustrates the workflow for estimating the thermodynamic properties of this compound using the Joback group contribution method.

Joback_Method_Workflow cluster_input Input cluster_process Joback Method Estimation cluster_output Output Mol_Structure Molecular Structure of This compound Identify_Groups Identify Functional Groups: - 2x (-O- (non-ring)) - 1x (>CH-) - 2x (-CH2-) - 1x (-OH (alcohol)) - 2x (-CH3) Mol_Structure->Identify_Groups Lookup_Contributions Lookup Group Contributions for each property Identify_Groups->Lookup_Contributions Apply_Formulas Apply Joback Formulas to sum group contributions Lookup_Contributions->Apply_Formulas Thermo_Properties Estimated Thermodynamic Properties: - ΔH_f° - ΔG_f° - C_p(T) - T_b, ΔH_vap Apply_Formulas->Thermo_Properties

Workflow for estimating thermodynamic properties using the Joback method.

This guide provides a foundational understanding of the thermodynamic properties of this compound for professionals in research and development. The combination of available experimental data and robust estimation methods offers a valuable resource for chemical process simulation and design.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 1,3-Dimethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1,3-Dimethoxy-2-propanol (CAS No: 623-69-8). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Its physical and chemical properties are summarized in the table below.[1][2][3][4]

PropertyValue
Molecular Formula C₅H₁₂O₃
Molecular Weight 120.15 g/mol
CAS Number 623-69-8
Appearance Colorless liquid
Boiling Point 169-172.6 °C at 760 mmHg
Flash Point 58.2 °C
Density Approximately 1.0 g/cm³
Solubility Soluble in water and various organic solvents.[1]
Vapor Pressure 0.4±0.7 mmHg at 25°C
LogP -0.53

Safety and Hazards

GHS Classification

This compound is classified as a flammable liquid. Some sources also indicate that it may cause drowsiness or dizziness.

Pictogram:

alt text

Signal Word: Warning[4]

Hazard Statements:

  • H226: Flammable liquid and vapor.[4]

  • H336: May cause drowsiness or dizziness.

Precautionary Statements:

A comprehensive set of precautionary statements for handling this compound is provided by various suppliers. Key precautions include:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep the container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: In case of fire: Use dry sand, dry chemical, CO2, water spray, or alcohol-resistant foam for extinction. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep cool. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Toxicological Data for 1-Methoxy-2-propanol (B31579) (CAS: 107-98-2) (for reference only):

Route of ExposureSpeciesValue
Oral LD50Rat4016 mg/kg
Dermal LD50Rabbit>2000 mg/kg
Inhalation LC50Rat>25.8 mg/L (6 h)
Occupational Exposure Limits

There are no established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PEL), National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (REL), or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLV) for this compound.

For the related compound, 1-methoxy-2-propanol, the following exposure limits are established and can be used as a conservative reference:

  • ACGIH TLV-TWA: 50 ppm

  • ACGIH TLV-STEL: 100 ppm

  • OSHA PEL-TWA: 100 ppm (360 mg/m³)

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Safe Handling
  • Ventilation: Handle in a well-ventilated place.[4] Use only outdoors or in a well-ventilated area.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

    • Skin Protection: Wear protective gloves and clothing.[4] Handle with gloves, which must be inspected prior to use.[4]

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[4] Take precautionary measures against static discharge.

Storage
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatible Materials: Store apart from incompatible materials such as strong oxidizing agents.

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_location Store in a cool, dry, well-ventilated area container_closure Keep container tightly closed storage_location->container_closure ignition_sources Keep away from ignition sources container_closure->ignition_sources incompatibles Store away from incompatible materials (e.g., strong oxidizers) ignition_sources->incompatibles ventilation Use in a well-ventilated area or fume hood incompatibles->ventilation ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat hygiene Practice good industrial hygiene ppe->hygiene ventilation->ppe static_control Ground and bond containers during transfer hygiene->static_control end_use Use in Experiment static_control->end_use start Receiving This compound start->storage_location end_disposal Dispose of Waste end_use->end_disposal

Safe Handling and Storage Workflow for this compound

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the victim into fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and consult a doctor immediately.[4]

  • Skin Contact: Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4] Consult a doctor.[4]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[4] Consult a doctor.[4]

  • Ingestion: Rinse mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon oxides (CO, CO₂).

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[4] Remove all sources of ignition.[4] Avoid contact with skin and eyes.[4] Wear suitable protective clothing and gloves.[4]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

  • Containment and Cleaning Up: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

G cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_first_aid First Aid (if exposed) spill Spill or Leak Detected evacuate Evacuate immediate area spill->evacuate skin Skin Contact: Remove contaminated clothing, wash with soap and water spill->skin eye Eye Contact: Rinse with water for 15 mins spill->eye inhalation Inhalation: Move to fresh air spill->inhalation ingestion Ingestion: Do NOT induce vomiting, seek medical attention spill->ingestion ventilate Ensure adequate ventilation evacuate->ventilate ignite_off Remove all ignition sources ventilate->ignite_off ppe Don appropriate PPE ignite_off->ppe contain Contain spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect disposal Dispose of waste according to regulations collect->disposal report Report the incident skin->report eye->report inhalation->report ingestion->report disposal->report

Emergency Response Workflow for a Spill of this compound

Experimental Protocols

This compound is utilized in organic synthesis, for instance, in the preparation of heteroarylcarbamoylbenzene derivatives which are known as glucokinase activators. Below is a representative, generalized experimental protocol for the synthesis of a precursor to such a molecule, illustrating a potential application of this compound.

Synthesis of a Protected Heterocyclic Aldehyde using this compound as a Protecting Group (Illustrative)

This protocol describes the protection of a hypothetical heteroaromatic aldehyde, which could be a key intermediate in the synthesis of a glucokinase activator.

Materials:

  • Heteroaromatic aldehyde (e.g., 2-formyl-5-bromopyridine)

  • This compound

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add the heteroaromatic aldehyde (1.0 eq), this compound (1.2 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected aldehyde.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

G start Start: Combine Reactants (Aldehyde, this compound, Toluene, Catalyst) reflux Heat to Reflux and Collect Water start->reflux monitor Monitor Reaction (e.g., TLC) reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up (NaHCO₃, Brine) monitor->workup Complete dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify product Final Protected Aldehyde Product purify->product

Experimental Workflow for a Protection Reaction using this compound

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

Conclusion

This compound is a flammable liquid that requires careful handling in a laboratory setting. Adherence to the safety precautions, proper use of personal protective equipment, and awareness of emergency procedures outlined in this guide are essential for its safe use by researchers, scientists, and drug development professionals. While specific toxicological data is limited, a conservative approach to handling, assuming potential for irritation and systemic effects, is recommended. Its utility in organic synthesis, particularly in the context of pharmaceutical development, underscores the importance of a thorough understanding of its properties and safe handling protocols.

References

Commercial Suppliers of 1,3-Dimethoxy-2-propanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical supplier is a critical step that hinges on purity, consistency, and comprehensive technical documentation. This guide provides an in-depth overview of commercial suppliers for 1,3-Dimethoxy-2-propanol (CAS No. 623-69-8), a versatile building block in organic synthesis, particularly in the development of novel therapeutics.

This document outlines the available technical data for this compound, including its chemical and physical properties, and identifies key commercial suppliers. A crucial application of this compound is in the synthesis of heteroarylcarbamoylbenzene derivatives, which function as glucokinase activators, a promising target for the treatment of type 2 diabetes.[1] While detailed, proprietary experimental protocols for such syntheses are not publicly available, this guide provides the foundational information necessary to source the starting material effectively.

Physicochemical Properties

This compound is a flammable liquid and vapor. Key physical and chemical data are summarized in the table below. It is essential to consult the Safety Data Sheet (SDS) from your chosen supplier for detailed safety and handling information.

PropertyValueSource
CAS Number 623-69-8PubChem, NIST[2]
Molecular Formula C₅H₁₂O₃PubChem[3], NIST[2]
Molecular Weight 120.15 g/mol PubChem[3]
Boiling Point 172.6 °C at 760 mmHgChemicalBook
Density 0.987 g/cm³ChemicalBook[4]
Flash Point 58.2 °CChemicalBook[4]
Refractive Index 1.4231AK Scientific, Inc.[5]

Commercial Suppliers and Available Specifications

A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. For applications in drug development, lot-to-lot consistency and a detailed impurity profile are paramount. Researchers should request a Certificate of Analysis (CoA) for each batch to ensure it meets the stringent requirements of pharmaceutical synthesis.

SupplierReported Purity/GradeNotes
Tocopharm -Application listed as organic synthesis.[6]
AK Scientific, Inc. -Safety data sheet available.[5]
ChemicalBook -Provides safety data and a synthesis method.[4]
PubChem -Aggregates data from multiple suppliers.[3]
NIST -Provides physicochemical data.[2]

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers are encouraged to contact suppliers directly for the most current specifications and availability.

Application in Pharmaceutical Synthesis: Glucokinase Activators

This compound serves as a key intermediate in the synthesis of glucokinase activators.[1] Glucokinase plays a pivotal role in glucose homeostasis, and its activation is a therapeutic strategy for managing type 2 diabetes. The high purity of this compound is critical for its use as a building block in the creation of these complex molecules.[1]

While a specific, detailed experimental protocol for the synthesis of glucokinase activators using this compound is proprietary and not publicly available, the general synthetic pathway can be inferred from the chemical literature. The process would likely involve the reaction of this compound with other reagents to construct the final heteroarylcarbamoylbenzene derivative. Researchers should consult relevant patents and scientific publications for insights into analogous synthetic transformations.

Supplier Selection Workflow

The selection of a suitable commercial supplier is a multi-step process that requires careful consideration of technical specifications, documentation, and supplier reliability. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow start Identify Requirement search Search for Suppliers start->search request_info Request Technical Data (SDS, CoA) search->request_info evaluate Evaluate Purity & Impurity Profile request_info->evaluate compare Compare Price & Lead Time evaluate->compare select Select Supplier compare->select select->search Does not Meet Criteria order Place Order select->order Meets Criteria end Receive & Qualify Material order->end

Supplier Selection Workflow for this compound

Conclusion

This compound is a readily available chemical intermediate with important applications in pharmaceutical research and development. While several commercial suppliers exist, researchers must conduct due diligence to ensure the quality and consistency of the material. The primary steps for procurement should include a thorough review of supplier-provided technical data, with a strong emphasis on the Certificate of Analysis to verify purity and understand the impurity profile. This systematic approach will help ensure the reliability and reproducibility of subsequent synthetic work, particularly in the highly regulated field of drug development.

References

The Versatility of 1,3-Dimethoxy-2-propanol: A Technical Review of its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-propanol, a diether of glycerol, is a versatile organic compound with a growing presence in various chemical industries. Its unique combination of properties, including its moderate polarity and ability to act as both a solvent and a synthetic building block, makes it a valuable tool for researchers and chemical manufacturers. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in organic synthesis, pharmaceuticals, and as a potential fuel additive. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory and in industrial processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The compound is a colorless liquid at room temperature and is soluble in water and a variety of organic solvents.[1][2] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 623-69-8[1][3]
Molecular Formula C5H12O3[1][3][4][5][6][7][8]
Molecular Weight 120.15 g/mol [3][4][5][6][7][8]
Appearance Colorless liquid[1][7]
Density 0.987 - 1.01 g/cm³[3][6]
Boiling Point 169 - 172.6 °C at 760 mmHg[3][4][6]
Flash Point 58.2 °C[3][6]
Refractive Index 1.41 - 1.4192[3][4]
Solubility Soluble in water and many organic solvents[1][2]

Applications in Detail

Intermediate in Pharmaceutical Synthesis

A significant application of this compound is its use as a key intermediate in the synthesis of pharmacologically active molecules.[1][3] It is notably employed in the preparation of heteroarylcarbamoylbenzene derivatives, which function as glucokinase activators.[3][4][9] Glucokinase plays a crucial role in glucose metabolism, and its activators are a promising class of drugs for the management of diabetes.[3] The high purity and consistent quality of this compound make it an ideal starting material for the synthesis of these complex therapeutic agents.[3]

The general synthetic workflow for this application can be visualized as follows:

G General Synthetic Pathway for Glucokinase Activators A This compound B Chemical Modification (e.g., functional group interconversion) A->B Step 1 C Key Intermediate B->C Step 2 D Coupling with Heteroaryl Carbamoylbenzene Moiety C->D Step 3 E Glucokinase Activator (API) D->E Final Step

Caption: General workflow for the synthesis of glucokinase activators.

Potential as a Fuel Additive

This compound has been investigated as a potential antiknock additive for both gasoline and diesel fuels.[3][4][9] Engine knock is a phenomenon caused by the premature combustion of fuel in an internal combustion engine, which can lead to reduced efficiency and engine damage.[3] Antiknock agents work by increasing the fuel's octane (B31449) rating, allowing it to withstand higher compression before igniting.[3] The use of this compound as a fuel additive is being explored as a more environmentally friendly alternative to traditional additives like tetraethyllead.[3]

Solvent in Organic Reactions

Due to its polar nature and ability to dissolve a wide range of organic compounds, this compound is utilized as a solvent in various organic reactions.[1][2] Its relatively high boiling point makes it suitable for reactions that require elevated temperatures.[3] The hydroxyl group in its structure can also play a role in reaction mechanisms, for example, by participating in hydrogen bonding.

Precursor for Protecting Groups in Organic Synthesis

In multi-step organic synthesis, it is often necessary to protect certain functional groups from undesired reactions. Acetal (B89532) protecting groups are commonly used for this purpose due to their stability under neutral to strongly basic conditions and their ease of removal under acidic conditions.[10] While 1,3-dimethoxypropane (B95874) is a known precursor for an acyclic acetal protecting group, the utility of this compound in this context is also being explored.[10]

Experimental Protocols

Synthesis of this compound

An improved method for the synthesis of this compound has been reported, utilizing methanol (B129727) and 1-chloro-2,3-epoxypropane as starting materials with sodium hydroxide (B78521) as a catalyst.[4]

Materials:

  • Anhydrous methanol (165 mL)

  • Sodium hydroxide (11.4 g)

  • 1-Chloro-2,3-epoxypropane (25.0 g)

  • Concentrated hydrochloric acid

Procedure:

  • To a 250 mL three-neck flask, add anhydrous methanol and sodium hydroxide.

  • Stir the mixture and heat to reflux until a homogeneous solution is formed.

  • Slowly add 1-chloro-2,3-epoxypropane dropwise over a period of 1 hour.

  • Maintain the reaction mixture at reflux for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH to 7 with concentrated hydrochloric acid.

  • Remove the precipitated sodium chloride by filtration.

  • Fractionally distill the filtrate under reduced pressure to obtain this compound.

Results:

  • Yield: 29.8 g (91.9%)[4]

  • ¹H NMR (300 MHz, CDCl₃): δ 3.92-3.99 (m, 1H, CH), 3.40-3.49 (m, 4H, CH₂), 3.39 (s, 6H, CH₃), and 2.59 (s, 1H, OH).[4]

  • ¹³C NMR (75 MHz, CDCl₃): δ 73.9 (CH₂), 69.1 (CH), 59.0 (CH₃).[4]

  • ESI-HRMS: m/z [M + Na]⁺ Calculated for C₅H₁₂O₃Na: 143.0684; Found: 143.0684.[4]

  • Elemental Analysis (C₅H₁₂O₃): Calculated: C 49.98%, H 10.07%; Found: C 49.97%, H 9.84%.[4]

The synthesis workflow can be represented by the following diagram:

G Synthesis of this compound Reactants Methanol + 1-Chloro-2,3-epoxypropane Reaction Reflux, 6h Reactants->Reaction Catalyst NaOH Catalyst->Reaction Workup Cooling, Neutralization (HCl), Filtration Reaction->Workup Purification Fractional Distillation (Reduced Pressure) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a chemical compound with a diverse and expanding range of applications. Its utility as a key intermediate in the synthesis of pharmaceuticals, particularly for the development of novel diabetes treatments, highlights its importance in the drug development sector. Furthermore, its potential as a green fuel additive and its role as a versatile solvent in organic synthesis underscore its industrial relevance. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling further research and development into its applications. As the demand for specialized and environmentally benign chemicals grows, the significance of this compound in both academic and industrial settings is set to increase.

References

Solubility Profile of 1,3-Dimethoxy-2-propanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-propanol (CAS No. 623-69-8), also known as glycerol (B35011) 1,3-dimethyl ether, is a diether of glycerol.[1][2] Its molecular structure, featuring both ether and hydroxyl functional groups, imparts a degree of polarity that influences its solubility in various media. This technical guide provides an overview of the solubility characteristics of this compound in organic solvents, outlines a standard experimental protocol for solubility determination, and presents a visual workflow of the methodology. Understanding the solubility of this compound is crucial for its application in diverse fields, including its use as a potential antiknock additive for fuels and as an intermediate in the synthesis of pharmacologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC5H12O3[2]
Molecular Weight120.15 g/mol [3]
Boiling Point172.6 °C at 760 mmHg[3]
Density0.987 g/cm³[3]
Flash Point58.2 °C[3]

Solubility Data

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents.

Solvent ClassSolventExpected Solubility
Alcohols Methanol, EthanolMiscible
Ketones Acetone, Methyl Ethyl KetoneSoluble
Ethers Diethyl Ether, TetrahydrofuranSoluble
Halogenated Hydrocarbons Dichloromethane, ChloroformSoluble
Aromatic Hydrocarbons Toluene, BenzeneModerately Soluble
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to Insoluble

Experimental Protocol: Determination of Liquid-Liquid Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance in a given solvent.[6][7][8] This protocol outlines the steps for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest (solvent)

  • Analytical balance

  • Stoppered glass flasks or vials

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge (optional)

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

2. Procedure:

  • Preparation of the Mixture:

    • Add a known volume or weight of the organic solvent to a stoppered flask.

    • Add an excess amount of this compound to the flask. The excess is crucial to ensure that the solvent becomes saturated.

    • Seal the flask tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary studies may be necessary to determine the minimum time required to achieve equilibrium.[6]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the flask to stand undisturbed at the same constant temperature for an extended period (e.g., 24 hours) to allow for the separation of the two liquid phases or for any undissolved solute to settle.

    • If phase separation is not distinct, the mixture can be centrifuged at the same constant temperature to facilitate separation.

  • Sampling:

    • Carefully withdraw an aliquot of the saturated solvent phase (the supernatant). It is critical to avoid disturbing the undissolved solute or the second phase.

    • The use of a syringe fitted with a chemically resistant filter is recommended to ensure that no particulate matter is transferred.

  • Analysis:

    • Accurately dilute the collected aliquot with a known volume of a suitable solvent to bring the concentration of this compound within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.[9]

  • Calculation:

    • From the determined concentration in the diluted sample and the dilution factor, calculate the solubility of this compound in the organic solvent.

    • Solubility is typically expressed in units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess this compound to a known volume of solvent equil Agitate in a thermostatically controlled shaker (24-72h) prep->equil sep Allow phases to separate (or centrifuge) equil->sep sample Sample the saturated solvent phase sep->sample dilute Dilute the sample sample->dilute analyze Analyze by GC-FID or HPLC dilute->analyze calc Calculate Solubility analyze->calc

References

Methodological & Application

Application Notes and Protocols: 1,3-Dimethoxy-2-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-Dimethoxy-2-propanol as a versatile and advantageous solvent for organic synthesis. Its unique physical and chemical properties offer potential benefits over traditional ethereal solvents in various applications.

Introduction

This compound is a polar aprotic solvent with a higher boiling point than commonly used ethers like diethyl ether and tetrahydrofuran (B95107) (THF).[1] Its structure, featuring two methoxy (B1213986) groups and a hydroxyl group, allows it to act as a bidentate ligand, which can enhance the stability and reactivity of organometallic reagents.[2] These characteristics make it a promising alternative solvent for a range of organic transformations, particularly those requiring elevated temperatures and stabilization of reactive intermediates.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below, alongside a comparison with other common ethereal solvents.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)1,4-Dioxane
CAS Number 623-69-8[3]60-29-7109-99-9123-91-1
Molecular Formula C5H12O3[2][3]C4H10OC4H8OC4H8O2
Molecular Weight ( g/mol ) 120.15[2][3]74.1272.1188.11
Boiling Point (°C) 172.6[2]34.666101
Density (g/cm³) 0.987[2]0.7130.8891.034
Flash Point (°C) 58.2[2]-45-1412
Solubility in Water High[1]6.9 g/100 mLMiscibleMiscible

Health and Safety Information

This compound is a flammable liquid and vapor.[3] Appropriate safety precautions should be taken when handling this solvent.

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vapor[3]P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3]
H336: May cause drowsiness or dizziness[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
P403+P235: Store in a well-ventilated place. Keep cool.[3]

Solvent Purification Protocol

For moisture-sensitive reactions, it is crucial to use anhydrous this compound. The following is a general protocol for drying the solvent.

Materials:

  • This compound

  • Anhydrous magnesium sulfate (B86663) or calcium hydride

  • Distillation apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Pre-drying: Add anhydrous magnesium sulfate to the this compound and stir for 24 hours.

  • Distillation: Decant the solvent into a dry distillation flask containing a stirring bar and a suitable drying agent like calcium hydride.

  • Inert Atmosphere: Flush the distillation apparatus with a dry inert gas.

  • Distill: Heat the flask to distill the solvent under an inert atmosphere. Collect the fraction boiling at 172-173 °C.

  • Storage: Store the freshly distilled solvent over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.

Solvent_Purification_Workflow start Start: Commercial this compound predry Pre-dry with Anhydrous MgSO4 start->predry distill Distill from CaH2 under Inert Atmosphere predry->distill collect Collect Fraction at 172-173 °C distill->collect store Store over Molecular Sieves collect->store end End: Anhydrous Solvent store->end Grignard_Reaction_Workflow start Start: Dry Glassware & Reagents initiation Initiate Grignard Formation (Mg, I2, Solvent) start->initiation addition Dropwise Addition of Aryl Halide initiation->addition formation Grignard Reagent Formed addition->formation reaction Reaction with Electrophile (e.g., Ketone) formation->reaction quench Quench with Sat. aq. NH4Cl reaction->quench workup Extraction and Purification quench->workup end End: Product workup->end

References

Application Notes and Protocols for the Use of 1,3-Dimethoxy-2-propanol in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] This document provides detailed application notes and a generalized protocol for the use of 1,3-dimethoxy-2-propanol as the alcohol component in the Williamson ether synthesis. This secondary alcohol, upon deprotonation, can serve as a nucleophile to react with various alkylating agents to form unsymmetrical ethers.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and safety considerations is paramount for successful and safe experimentation. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 623-69-8[3][4][5]
Molecular Formula C₅H₁₂O₃[3][4][5]
Molecular Weight 120.15 g/mol [3][5]
Appearance Colorless liquid[6]
Boiling Point 169-172.6 °C at 760 mmHg[3][4]
Flash Point 58.2 °C[4][7]
Density 0.987 - 1.0 g/cm³[3][7]
Solubility Soluble in water and various organic solvents.[6]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementReference(s)
H226: Flammable liquid and vapor.P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[5][8]
H336: May cause drowsiness or dizziness.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]
---P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
---P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
---P403+P235: Store in a well-ventilated place. Keep cool.[8]

Williamson Ether Synthesis: Reaction Principle

The Williamson ether synthesis using this compound follows a two-step conceptual pathway. First, the hydroxyl group of this compound is deprotonated by a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks a suitable electrophile, typically a primary alkyl halide or sulfonate, in an SN2 reaction to yield the desired ether.[9][10]

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) alcohol This compound (R-OH) alkoxide 1,3-Dimethoxy-2-propoxide (R-O⁻ Na⁺) alcohol->alkoxide + Base base Strong Base (e.g., NaH) base->alkoxide gas H₂ (gas) alkoxide2 1,3-Dimethoxy-2-propoxide alkyl_halide Alkyl Halide (R'-X) ether Product Ether (R-O-R') alkyl_halide->ether salt Salt Byproduct (NaX) alkoxide2->ether + R'-X

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocol: A Generalized Approach

Materials:

  • This compound

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[2]

  • Strong base (e.g., Sodium hydride (NaH), Potassium hydride (KH))[2][9]

  • Primary alkyl halide (e.g., Iodomethane, Bromoethane)

  • Anhydrous diethyl ether or other suitable extraction solvent

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere, add a stir bar and anhydrous solvent to a dry round-bottom flask.

  • Deprotonation: To the stirred solvent, carefully add the strong base (e.g., 1.1 equivalents of NaH). Subsequently, add this compound (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the alkoxide. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture to 0 °C and add the primary alkyl halide (1.0-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography). Typical reaction times can range from 2 to 24 hours.[12]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by an appropriate method, such as distillation or column chromatography, to yield the pure ether.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup deprotonation Deprotonation (this compound + Base) setup->deprotonation alkylation Alkylation (Add Alkyl Halide) deprotonation->alkylation reaction Reaction Monitoring (TLC) alkylation->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup Reaction Complete purification Purification (Distillation/Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis.

Factors for Consideration

  • Choice of Base: Strong, non-nucleophilic bases like NaH or KH are preferred to ensure complete deprotonation without competing side reactions.[2][9]

  • Choice of Alkylating Agent: Primary alkyl halides or sulfonates are ideal electrophiles. Secondary and tertiary halides are prone to elimination reactions (E2) under the basic conditions of the Williamson synthesis.[9][13]

  • Solvent: Polar aprotic solvents like THF or DMF are generally used as they effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.[2]

  • Temperature: The reaction temperature should be carefully controlled. While heating is often necessary to drive the reaction to completion, excessive heat can promote elimination side reactions.

Conclusion

This compound is a suitable secondary alcohol for the Williamson ether synthesis. By following the generalized protocol and considering the key reaction parameters, researchers can effectively synthesize a variety of unsymmetrical ethers. The provided data and workflow diagrams serve as a comprehensive guide for the application of this reagent in synthetic organic chemistry and drug development.

References

Applications of 1,3-Dimethoxy-2-propanol in Pharmaceutical Manufacturing: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a summary of the reported potential applications and physical properties of 1,3-Dimethoxy-2-propanol. Due to the absence of specific reaction data, a detailed protocol for the synthesis of a structurally related compound, 3-methoxy-1-propanol (B72126), is presented for illustrative purposes.

Potential Applications of this compound in Pharmaceutical Context

This compound (CAS No: 623-69-8) is suggested to be a useful intermediate in organic synthesis. Its potential roles in pharmaceutical manufacturing are primarily as a:

  • Key Intermediate: It is mentioned in connection with the synthesis of heteroarylcarbamoylbenzene derivatives, which are investigated as glucokinase activators.[1] Glucokinase activators are a class of drugs being explored for the management of metabolic disorders such as type 2 diabetes.

  • Building Block: The structure of this compound, with its hydroxyl and ether functionalities, makes it a potential starting material for the construction of more complex molecules in multi-step syntheses.

Despite these mentions, specific, replicable protocols detailing reaction conditions, yields, and purification methods for the incorporation of this compound into a pharmaceutical agent are not described in the available literature.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling and for predicting its behavior in chemical reactions.

PropertyValue
Molecular Formula C₅H₁₂O₃
Molecular Weight 120.15 g/mol
CAS Number 623-69-8
Appearance Colorless liquid
Boiling Point 172.6 °C at 760 mmHg
Density 0.987 g/cm³
Flash Point 58.2 °C
Purity Typically >98%

Data sourced from publicly available chemical databases.

Illustrative Protocol: Synthesis of 3-Methoxy-1-propanol

As a detailed, verifiable protocol for this compound in pharmaceutical synthesis could not be located, the following section provides an example of a synthetic protocol for a structurally related compound, 3-methoxy-1-propanol. This compound is also used as a building block in the synthesis of pharmaceutically active compounds.[2][3]

Application Note: This protocol describes the alkylation of 1,3-propanediol (B51772) to produce 3-methoxy-1-propanol, a key intermediate for certain pharmaceutical compounds. The process involves the use of methyl chloride in the presence of a base.

Experimental Protocol: Synthesis of 3-Methoxy-1-propanol

Materials:

  • 1,3-propanediol

  • Potassium hydroxide (B78521) (50% aqueous solution)

  • Potassium iodide

  • Methyl chloride

Procedure:

  • Formation of the Alkoxide:

    • Charge a multi-necked flask with 315 g of 1,3-propanediol.

    • Meter in 224 g of a 50% strength by weight aqueous potassium hydroxide solution.

    • Distill the resulting mixture under reduced pressure to remove water, yielding a solution of the monopotassium alkoxide of 1,3-propanediol.

  • Alkylation Reaction:

    • Transfer 2060 g of the prepared alkoxide solution and 20 g of potassium iodide to an autoclave under a nitrogen atmosphere.

    • Heat the mixture to 100 °C.

    • Introduce methyl chloride into the reactor at a pressure of 2 bar over a period of 2 hours.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture.

    • Remove the precipitated potassium chloride by filtration.

    • The resulting product mixture can be analyzed by gas chromatography.

Quantitative Data for 3-Methoxy-1-propanol Synthesis
ParameterValueReference
Yield of 3-methoxy-1-propanol 85% of theory[3]
Selectivity for 3-methoxy-1-propanol 96%[3]
Reaction Temperature 100 °C[3]
Methyl Chloride Pressure 2 bar[3]

Process Workflow for 3-Methoxy-1-propanol Synthesis

SynthesisWorkflow cluster_alkoxide Alkoxide Formation cluster_alkylation Alkylation cluster_workup Work-up A 1,3-Propanediol C Mix and Distill (Reduced Pressure) A->C B KOH (50% aq.) B->C D Monopotassium Alkoxide of 1,3-Propanediol C->D E Monopotassium Alkoxide H Autoclave at 100°C, 2 bar E->H F Methyl Chloride F->H G Potassium Iodide G->H I Crude Product Mixture H->I J Cool and Filter I->J K 3-Methoxy-1-propanol J->K L Unreacted 1,3-Propanediol J->L M 1,3-Dimethoxypropane J->M

References

Experimental protocol for using 1,3-Dimethoxy-2-propanol in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the analysis of 1,3-Dimethoxy-2-propanol using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The methodologies outlined are designed to ensure high sensitivity, and reproducibility for the quantification and identification of this compound in various sample matrices. This protocol is intended for use by researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound (CAS RN: 623-69-8) is a chemical intermediate with applications in various synthetic processes.[1] Its analysis is crucial for quality control, process monitoring, and safety assessment. Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[2][3] This application note details a robust GC method, including sample preparation, instrument parameters, and data analysis. While a specific, validated method for this compound is not widely published, this protocol is based on established methods for similar analytes and general GC principles.[4][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate GC method.

PropertyValueReference
Molecular FormulaC5H12O3[1][7]
Molecular Weight120.15 g/mol [1][7]
IUPAC Name1,3-dimethoxypropan-2-ol[7]
SynonymsGlycerol 1,3-dimethyl ether[1]

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound by GC.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[2][8] The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm or 0.45 µm)

  • GC vials with caps (B75204) and septa

  • Suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol)[2][5]

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve the standard in a suitable volatile solvent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples.

  • Sample Preparation:

    • For liquid samples, accurately measure a known volume or weight of the sample.

    • Dilute the sample with a suitable solvent to a concentration within the calibration range.[2]

    • If the sample contains particulates, filter it through a syringe filter before transferring it to a GC vial.[5]

    • For solid samples, accurately weigh the sample and extract the analyte using a suitable solvent. The extraction method (e.g., sonication, vortexing) should be optimized for the specific matrix.

Gas Chromatography (GC) Instrumentation and Conditions

The following GC parameters are recommended as a starting point and may need to be optimized for the specific instrument and column used.[5]

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 35-300

Data Analysis and Interpretation

The primary identifier for this compound in a chromatogram is its retention time, which is the time it takes for the analyte to pass through the column and reach the detector.[9] The retention time should be consistent under identical chromatographic conditions.[9] For quantification, the peak area of the analyte is used.

Qualitative Analysis:

  • The retention time of the peak in the sample chromatogram should match that of the this compound standard.

  • When using a mass spectrometer, the mass spectrum of the sample peak should be compared to the reference spectrum of this compound from a spectral library (e.g., NIST).[7]

Quantitative Analysis:

  • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area into the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Sample Prepare Sample Solutions Standard->Sample Filter Filter if Necessary Sample->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject Sample into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/MS) Separate->Detect Qual Qualitative Analysis (Retention Time & Mass Spectrum) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Generate Report Quant->Report logical_relationship Analyte This compound GC Gas Chromatography Analyte->GC is analyzed by Separation Separation GC->Separation enables Detection Detection Separation->Detection leads to Data Data Interpretation Detection->Data provides data for

References

Analytical methods for the detection of 1,3-Dimethoxy-2-propanol in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethoxy-2-propanol is a key intermediate and potential impurity in various pharmaceutical manufacturing processes. Its accurate and sensitive detection in complex matrices, such as active pharmaceutical ingredients (APIs), formulated drug products, and biological fluids, is critical for ensuring product quality, safety, and process control. This application note provides detailed protocols for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible technique. An alternative High-Performance Liquid Chromatography (HPLC) method is also presented for situations where GC is not suitable.

Analytical Methods

The primary recommended method for the quantification of the volatile compound this compound is Gas Chromatography. For less volatile matrices or when derivatization is not feasible, a reverse-phase HPLC method can be employed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and reliable method for the analysis of volatile organic compounds like this compound.[1] The methodology presented here is optimized for high resolution and accuracy.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described GC-FID method for the analysis of this compound.

ParameterResult
Retention Time~8.5 minutes
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Linearity (R²)>0.999
Range0.15 - 100 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Experimental Protocol: GC-FID Analysis

  • Sample Preparation:

    • Solid Samples (e.g., API, excipients): Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.[1][2] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Liquid Samples (e.g., drug formulation, reaction mixture): Accurately transfer a known volume or weight of the liquid sample into a 10 mL volumetric flask. Dilute to the mark with a suitable solvent. The dilution factor should be chosen to bring the expected concentration of this compound into the linear range of the assay.

    • Filtration: For all samples, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet: Split/Splitless injector.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Data Analysis:

    • The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations. The purity can be assessed by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.[1]

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh/Measure Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Concentration integrate->quantify

GC-FID analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

For samples that are not amenable to GC analysis, a reverse-phase HPLC method with UV detection can be utilized. Since this compound lacks a strong chromophore, detection may require derivatization or be limited to higher concentrations. The following is a general approach.

Quantitative Data Summary

ParameterResult
Retention Time~4.2 minutes
Limit of Detection (LOD)1 µg/mL
Limit of Quantitation (LOQ)3 µg/mL
Linearity (R²)>0.998
Range3 - 200 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)92 - 108%

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Follow the same dissolution and filtration steps as described for the GC-FID method. The choice of solvent should be compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 70:30 v/v). For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or lower for better sensitivity if the detector allows).

  • Data Analysis:

    • Quantification is performed using an external standard calibration curve.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh/Measure Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Concentration integrate->quantify

HPLC analysis workflow for this compound.

Discussion

The choice between GC-FID and HPLC will depend on the specific requirements of the analysis and the nature of the sample matrix. GC-FID offers superior sensitivity for volatile analytes like this compound. The sample preparation for both methods is straightforward, primarily involving dissolution and filtration.[2][5] For more complex matrices, additional sample cleanup steps such as solid-phase extraction (SPE) may be necessary to remove interfering substances.

Method validation should be performed in accordance with ICH guidelines to ensure the reliability and accuracy of the results for pharmaceutical applications. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The analytical methods detailed in this application note provide robust and reliable protocols for the determination of this compound in complex mixtures. The GC-FID method is recommended for its high sensitivity and resolution. The provided workflows and quantitative data serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating their analytical procedures for this compound.

References

Application Notes and Protocols for 1,3-Dimethoxy-2-propanol in Non-Aqueous Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,3-Dimethoxy-2-propanol as a non-aqueous solvent for a variety of electrochemical studies. This document includes its physicochemical properties, guidelines for electrolyte selection, and detailed experimental protocols for cyclic voltammetry. A speculative application in the electroanalysis of pharmaceuticals is also presented to highlight its potential utility in drug development.

Introduction to this compound as an Electrochemical Solvent

This compound (DMPO) is a polar, protic, ether-based solvent.[1][2] Its molecular structure, featuring both ether and hydroxyl functionalities, suggests it may offer a unique combination of properties for electrochemical applications.[2] The presence of the hydroxyl group allows it to act as a proton source and engage in hydrogen bonding, while the ether groups contribute to its solvating power for a range of organic and inorganic species. These characteristics make it a candidate for exploring electrochemical reactions where protic activity is desirable in a non-aqueous environment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for its effective use as an electrochemical solvent.

PropertyValueReference
Chemical Formula C₅H₁₂O₃[1]
Molecular Weight 120.15 g/mol [3]
Appearance Colorless liquid
Density 0.987 g/cm³[4]
Boiling Point 169-171 °C
Flash Point 58.2 °C
Solubility Soluble in water and many organic solvents[2]
Dielectric Constant (ε) Estimated: 15 - 25
Viscosity (η) Estimated: 2 - 5 mPa·s at 25°C

Electrochemical Properties and Considerations

The electrochemical behavior of a solvent is paramount for its application in electrochemical studies. Key parameters include the electrochemical window and the conductivity of the electrolyte solution.

Estimated Electrochemical Window

The electrochemical window defines the potential range within which the solvent-electrolyte system is stable and does not undergo oxidation or reduction. For ether-based solvents, the oxidative stability is generally limited.[5]

Electrode MaterialSupporting Electrolyte (0.1 M)Anodic Limit (V vs. Ag/Ag⁺)Cathodic Limit (V vs. Ag/Ag⁺)
PlatinumTBAPF₆Estimated: +1.5Estimated: -2.5
Glassy CarbonTBAPF₆Estimated: +1.8Estimated: -2.8

Note: These values are estimations based on the general behavior of ether-based and protic non-aqueous solvents. The actual electrochemical window should be determined experimentally for the specific conditions used.

Supporting Electrolytes

The choice of a supporting electrolyte is critical to ensure sufficient ionic conductivity of the solution. For this compound, tetraalkylammonium salts are suitable choices due to their wide electrochemical windows and good solubility in polar organic solvents.

Supporting ElectrolyteAbbreviationCommon Concentration Range (M)
Tetrabutylammonium (B224687) hexafluorophosphate (B91526)TBAPF₆0.1 - 0.5
Tetrabutylammonium perchlorateTBAPO₄0.1 - 0.5
Tetrabutylammonium tetrafluoroborateTBABF₄0.1 - 0.5

Caution: Perchlorate salts can be explosive and should be handled with extreme care.

Experimental Protocols

Solvent and Electrolyte Preparation Workflow

G cluster_prep Solvent and Electrolyte Preparation solvent This compound (High Purity) drying Dry solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours solvent->drying storage Store dried solvent and electrolyte in an inert atmosphere (e.g., glovebox) drying->storage electrolyte Supporting Electrolyte (e.g., TBAPF₆) drying_electrolyte Dry electrolyte under vacuum at elevated temperature (e.g., 80-100 °C) for several hours electrolyte->drying_electrolyte drying_electrolyte->storage solution Prepare electrolyte solution (e.g., 0.1 M TBAPF₆ in DMPO) inside the inert atmosphere storage->solution

Caption: Workflow for the preparation of the electrochemical solution.

Protocol 1: Preparation of 0.1 M TBAPF₆ in this compound

  • Solvent Purification: Use high-purity this compound (≥99%). To remove residual water, dry the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Electrolyte Drying: Dry the supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), under vacuum at a moderately elevated temperature (e.g., 80-100 °C) for several hours to remove any absorbed water.

  • Solution Preparation: In an inert atmosphere glovebox, dissolve the dried TBAPF₆ in the dried this compound to achieve the desired concentration (e.g., 0.1 M). Stir the solution until the electrolyte is completely dissolved.

  • Storage: Store the prepared electrolyte solution in a sealed container inside the glovebox to prevent contamination from atmospheric moisture and oxygen.

Cyclic Voltammetry (CV) Protocol

G cluster_cv Cyclic Voltammetry Experiment setup Assemble three-electrode cell: - Working Electrode (e.g., GC, Pt) - Reference Electrode (e.g., Ag/Ag⁺) - Counter Electrode (e.g., Pt wire) solution Fill cell with prepared electrolyte solution and analyte setup->solution degas Deoxygenate solution by bubbling with inert gas (N₂ or Ar) for 10-15 minutes solution->degas blank Record blank CV of the solvent-electrolyte system to determine the electrochemical window degas->blank analyte_cv Add analyte of interest and record the cyclic voltammogram blank->analyte_cv analysis Analyze the voltammogram for redox potentials and kinetics analyte_cv->analysis

Caption: Workflow for a typical cyclic voltammetry experiment.

Protocol 2: General Cyclic Voltammetry Procedure

  • Electrode Preparation:

    • Working Electrode (WE): Polish the working electrode (e.g., glassy carbon or platinum) with alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol (B145695) and then the non-aqueous solvent (this compound) to remove any residual polishing material. Dry the electrode thoroughly.

    • Reference Electrode (RE): A non-aqueous Ag/Ag⁺ reference electrode is recommended. This typically consists of a silver wire immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃) in a compatible non-aqueous solvent, separated from the bulk solution by a porous frit.

    • Counter Electrode (CE): A platinum wire or foil is commonly used as the counter electrode. Clean it by rinsing with solvent.

  • Cell Assembly: Assemble the three electrodes in an electrochemical cell.

  • Deoxygenation: Fill the cell with the prepared electrolyte solution containing the analyte of interest (typically in the millimolar concentration range). Deoxygenate the solution by bubbling a high-purity inert gas (argon or nitrogen) through it for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Blank Scan: Perform a cyclic voltammetry scan of the electrolyte solution without the analyte to determine the practical electrochemical window of the solvent-electrolyte system.

  • Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram over the desired potential range.

  • Data Analysis: Analyze the resulting voltammogram to determine the redox potentials (E₁/₂), peak currents (ipa, ipc), and to assess the reversibility of the electrochemical process.

Application in Pharmaceutical Analysis (Hypothetical)

The unique properties of this compound could be advantageous for the electroanalytical determination of certain pharmaceutical compounds, particularly those with poor solubility in common aqueous or aprotic non-aqueous solvents. Its protic nature may also play a role in the electrochemical mechanism of proton-coupled electron transfer reactions, which are common for many organic drug molecules.

Hypothetical Application: Voltammetric Determination of a Poorly Soluble Drug

Objective: To develop an electrochemical method for the quantification of a model drug compound that is sparingly soluble in water and acetonitrile (B52724) but soluble in this compound.

Proposed Signaling Pathway (Logical Flow):

G cluster_drug_analysis Electroanalytical Method for Drug Quantification drug Poorly Soluble Drug Compound dissolution Dissolve drug in This compound with supporting electrolyte drug->dissolution voltammetry Perform Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) dissolution->voltammetry peak Measure the peak current of the drug's oxidation or reduction voltammetry->peak calibration Construct a calibration curve: Peak Current vs. Drug Concentration peak->calibration quantification Determine the concentration of the drug in an unknown sample calibration->quantification

Caption: Logical workflow for the electroanalytical determination of a drug.

Protocol 3: Hypothetical Voltammetric Analysis of a Drug

  • Standard Solution Preparation: Prepare a stock solution of the drug in the 0.1 M TBAPF₆/1,3-Dimethoxy-2-propanol electrolyte. Create a series of standard solutions of varying concentrations by diluting the stock solution.

  • Voltammetric Measurement: For each standard solution, record the differential pulse voltammogram (or square wave voltammogram) over a potential range that encompasses the redox peak of the drug.

  • Calibration Curve: Plot the measured peak current as a function of the drug concentration to generate a calibration curve.

  • Sample Analysis: Prepare a sample solution containing an unknown concentration of the drug in the same electrolyte system. Record its voltammogram under the same conditions as the standards.

  • Quantification: Determine the concentration of the drug in the sample by interpolating its peak current on the calibration curve.

Safety and Handling

This compound is a flammable liquid.[4][6] Handle it in a well-ventilated area, away from ignition sources.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Store in a tightly sealed container in a cool, dry place.[6] Dispose of the solvent and any chemical waste in accordance with local regulations.[4][7]

Conclusion

This compound presents itself as a potentially valuable non-aqueous solvent for electrochemical studies due to its polarity and protic nature. While further experimental validation of its electrochemical properties is necessary, the protocols and information provided here offer a solid foundation for researchers and drug development professionals to begin exploring its applications. Its utility in dissolving compounds with challenging solubilities may open new avenues for the electrochemical analysis of pharmaceuticals and other organic molecules.

References

Application Notes and Protocols: 1,3-Dimethoxy-2-propanol as a Potential Antiknock Additive for Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethoxy-2-propanol (CAS No. 623-69-8), a glycerol (B35011) derivative, presents itself as a promising candidate for an antiknock additive in modern fuel formulations.[1][2][3][4] As the demand for high-octane, cleaner-burning fuels continues to grow, oxygenates like ethers are being explored as effective alternatives to traditional metallic additives.[1][5] These application notes provide a comprehensive overview of the physical and chemical properties of this compound, detailed hypothetical protocols for its synthesis, and standardized methods for evaluating its performance as an antiknock agent. While specific experimental data on the antiknock properties of this compound are not extensively available in public literature, the protocols outlined herein are based on established methodologies for assessing fuel additives.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application as a fuel additive. The following table summarizes key data points for this compound.

PropertyValueReference
CAS Number 623-69-8[1][4]
Molecular Formula C5H12O3[1]
Molecular Weight 120.15 g/mol [1]
Boiling Point 169-172.6 °C[1][6]
Density 0.987 - 1.0085 g/cm³[1][6]
Flash Point 58.2 °C[1][6]
Refractive Index 1.4192[6]
Appearance White powder or colorless liquid[1]

Synthesis Protocols

The synthesis of this compound can be approached through several chemical pathways, primarily leveraging glycerol or epichlorohydrin (B41342) as starting materials. Below are two detailed, representative protocols for its laboratory-scale synthesis.

Protocol 1: Synthesis from Glycerol via Williamson Ether Synthesis

This protocol describes a two-step process starting with the protection of the primary hydroxyl groups of glycerol, followed by methylation.

Materials:

Procedure:

  • Protection of Glycerol (Formation of Solketal):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycerol (1 equivalent) in a mixture of 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected glycerol (solketal).

  • Methylation of the Secondary Alcohol:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected glycerol from the previous step in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the methylated intermediate in a mixture of THF and 1M aqueous HCl.

    • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete deprotection.

    • Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_from_Glycerol Glycerol Glycerol Solketal Solketal (Protected Glycerol) Glycerol->Solketal 2,2-Dimethoxypropane, p-TSA (cat.) Methylated_Solketal Methylated Intermediate Solketal->Methylated_Solketal 1. NaH 2. (CH₃)₂SO₄ or CH₃I Product This compound Methylated_Solketal->Product Aqueous HCl

Caption: Synthesis of this compound from Glycerol.

Protocol 2: Synthesis from Epichlorohydrin and Methanol (B129727)

This protocol outlines a method starting from the readily available epichlorohydrin.

Materials:

Procedure:

  • Ring-Opening of Epichlorohydrin:

    • In a round-bottom flask, dissolve epichlorohydrin (1 equivalent) in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC or GC.

    • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).

    • Remove the excess methanol under reduced pressure to yield the intermediate chlorohydrin ether.

  • Etherification (Williamson Ether Synthesis):

    • Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

    • Alternatively, dissolve sodium hydroxide in methanol.

    • To this solution, add the chlorohydrin ether intermediate (1 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material by GC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by fractional distillation under reduced pressure.

    • Confirm the structure and purity of the product using spectroscopic methods (NMR, IR, MS).

Synthesis_from_Epichlorohydrin Epichlorohydrin Epichlorohydrin Intermediate Chlorohydrin Ether Epichlorohydrin->Intermediate Methanol, Acid catalyst Product This compound Intermediate->Product Sodium Methoxide or NaOH in Methanol

Caption: Synthesis of this compound from Epichlorohydrin.

Performance Evaluation as an Antiknock Additive

To assess the efficacy of this compound as an antiknock additive, a series of standardized tests must be performed. The following protocols are based on ASTM International standards.

Octane (B31449) Number Determination

The primary measure of a fuel's resistance to knocking is its octane number. Two key values are determined: the Research Octane Number (RON) and the Motor Octane Number (MON).

Experimental Protocol (ASTM D2699 for RON and ASTM D2700 for MON):

  • Fuel Blending:

    • Prepare a series of fuel blends by adding this compound to a base gasoline (e.g., a primary reference fuel or a standardized unleaded gasoline) at various concentrations (e.g., 1%, 2%, 5%, 10% by volume).

  • CFR Engine Operation:

    • Utilize a Cooperative Fuel Research (CFR) engine, a standardized single-cylinder engine with a variable compression ratio.

    • For RON determination (ASTM D2699) , operate the engine under milder conditions (600 rpm, lower intake air temperature).

    • For MON determination (ASTM D2700) , operate the engine under more severe conditions (900 rpm, higher intake air and mixture temperatures).

  • Knock Intensity Measurement:

    • For each fuel blend, gradually increase the compression ratio of the CFR engine until a standard level of knock intensity is detected by a knock sensor.

  • Comparison with Primary Reference Fuels:

    • Bracket the knock intensity of the test fuel blend between two primary reference fuels (mixtures of iso-octane and n-heptane).

    • The octane number of the test blend is determined by interpolation between the octane numbers of the two bracketing primary reference fuels.

  • Data Presentation:

    • Record the RON and MON for each blend concentration.

    • Calculate the Blending Octane Value (BOV) to understand the non-linear blending effects.

Hypothetical Performance Data:

The following table presents a hypothetical summary of expected performance data for this compound as a gasoline additive. Note: This data is illustrative and not based on published experimental results for this specific compound.

Additive Concentration (vol%)Base Gasoline RONBlended Fuel RON (Hypothetical)Base Gasoline MONBlended Fuel MON (Hypothetical)
091.091.083.083.0
291.092.583.084.0
591.094.883.085.5
1091.098.083.087.5
Engine Performance and Emissions Testing

Beyond octane rating, the overall impact on engine performance and exhaust emissions is critical.

Experimental Protocol:

  • Engine Setup:

    • Utilize a multi-cylinder spark-ignition (SI) engine mounted on a dynamometer test bed.

    • Equip the engine with sensors for measuring torque, power, fuel consumption, and exhaust gas composition (CO, HC, NOx, CO2).

  • Test Cycle:

    • Operate the engine under various speed and load conditions, or follow a standardized driving cycle (e.g., FTP-75, WLTC).

  • Data Acquisition:

    • For each fuel blend (including the base gasoline as a control), record the following parameters:

      • Brake power and torque

      • Brake specific fuel consumption (BSFC)

      • Exhaust gas concentrations

  • Data Analysis:

    • Compare the performance and emission characteristics of the fuel blends containing this compound to the base gasoline.

    • Analyze the effects on engine efficiency and the reduction of harmful emissions.

Proposed Antiknock Mechanism

The antiknock mechanism of ether oxygenates like this compound is generally attributed to their ability to inhibit pre-ignition chain reactions in the end gas during combustion.

Antiknock_Mechanism cluster_pre_combustion Pre-Combustion Reactions (Low Temperature) cluster_inhibition Inhibition by this compound Fuel Fuel Radicals (R•) ROO Peroxy Radicals (ROO•) Fuel->ROO + O₂ O2 O₂ QOOH Hydroperoxyalkyl Radicals (•QOOH) ROO->QOOH Isomerization Chain_Branching Chain Branching (Leads to Knock) QOOH->Chain_Branching + O₂ Additive This compound Stable_Species Stable Species (e.g., Aldehydes, Ketones) Additive->Stable_Species Decomposition Stable_Species->Chain_Branching Inhibits

Caption: Proposed Antiknock Mechanism of Ether Oxygenates.

The presence of ether linkages in this compound leads to its decomposition into more stable, less reactive species at temperatures where fuel autoignition precursors typically form. This process scavenges highly reactive radicals (like H• and OH•) that would otherwise lead to the chain-branching reactions responsible for engine knock. The oxygen content also promotes more complete combustion, potentially reducing CO and HC emissions.[5]

Conclusion

This compound holds potential as a valuable antiknock additive for gasoline. Its synthesis from renewable resources like glycerol makes it an attractive option for developing greener fuels. The protocols detailed in these notes provide a framework for the synthesis and comprehensive evaluation of this and similar compounds. Further experimental research is necessary to fully quantify its octane-enhancing capabilities and its impact on engine performance and emissions to validate its commercial viability.

References

Application Notes and Protocols: The Role of 1,3-Dimethoxy-2-propanol as a Key Intermediate in the Synthesis of Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes. By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK acts as a glucose sensor, modulating insulin (B600854) secretion and hepatic glucose metabolism. In individuals with Type 2 Diabetes (T2D), the activity of glucokinase is often impaired. Small molecule glucokinase activators (GKAs) have emerged as a promising therapeutic class, as they allosterically enhance GK activity. This restores normal glucose sensing, leading to increased insulin secretion from the pancreas and greater glucose uptake and glycogen (B147801) synthesis in the liver.

The development of novel and potent GKAs is a significant focus in medicinal chemistry. The synthesis of these complex molecules often relies on versatile and efficient chemical building blocks. This document details the role of 1,3-Dimethoxy-2-propanol as a crucial intermediate in the synthesis of a specific class of GKAs, providing insights into its application, relevant experimental protocols, and the underlying biological pathways.

This compound: A Versatile Synthetic Building Block

This compound is a chemical compound recognized for its utility as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure is particularly amenable for creating more complex molecules, such as the heteroarylcarbamoylbenzene derivatives that have been identified as potent glucokinase activators.[1] The high purity and specific chemical properties of this compound make it an ideal starting material for constructing the core scaffolds of these therapeutic candidates.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 623-69-8
Molecular Formula C₅H₁₂O₃
Molecular Weight 120.15 g/mol
Boiling Point 172.6°C at 760 mmHg
Density 0.987 g/cm³
IUPAC Name 1,3-dimethoxypropan-2-ol

Application Notes

Synthesis of a Representative Glucokinase Activator

While specific proprietary structures of GKAs synthesized directly from this compound are often detailed in patent literature, a representative synthetic pathway can be illustrated to highlight its role. A common class of potent GKAs features a central benzamide (B126) or acetamide (B32628) core, often with a thiazole (B1198619) or pyrazine (B50134) amide component. The 1,3-dimethoxypropyl moiety can be incorporated to create a key substituted phenoxy intermediate, which is then elaborated to the final GKA.

Below is a conceptual workflow for the synthesis of a representative GKA, "Rep-GKA-72", a hypothetical heteroarylcarbamoylbenzene derivative.

GKA_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Assembly 1_3_DMP This compound Mitsunobu Mitsunobu Reaction 1_3_DMP->Mitsunobu Phenol Substituted Phenol Phenol->Mitsunobu Alkoxy_Phenol Alkoxy-Substituted Phenol Intermediate Mitsunobu->Alkoxy_Phenol Forms Ether Linkage Carboxylation Carboxylation Alkoxy_Phenol->Carboxylation Benzoic_Acid Substituted Benzoic Acid Derivative Carboxylation->Benzoic_Acid Amide_Coupling Amide Coupling (e.g., HATU) Benzoic_Acid->Amide_Coupling Final_GKA Final GKA Product (Rep-GKA-72) Amide_Coupling->Final_GKA Forms Final Amide Bond Heteroaryl_Amine Heteroaryl Amine (e.g., 2-Aminothiazole) Heteroaryl_Amine->Amide_Coupling

Caption: Representative workflow for GKA synthesis.

Mechanism of Action: Glucokinase Activation Pathway

Glucokinase activators bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic rate (Vmax). This dual action effectively lowers the threshold for glucose-stimulated insulin secretion in the pancreas and promotes glucose uptake and glycogen synthesis in the liver.

In pancreatic β-cells, the increased rate of glucose phosphorylation leads to a higher ATP:ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺, which triggers the exocytosis of insulin-containing vesicles.

In hepatocytes, the activation of GK increases the intracellular concentration of glucose-6-phosphate. This promotes the synthesis of glycogen for glucose storage and enhances glycolysis, thereby reducing hepatic glucose output.

GK_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Liver Hepatocyte GKA_P GKA GK_P Glucokinase (GK) GKA_P->GK_P Allosteric Activation G6P_P Glucose-6-Phosphate GK_P->G6P_P Glucose_P Glucose Glucose_P->GK_P Metabolism Glycolysis & Oxidative Phosphorylation G6P_P->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP K-ATP Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin GKA_L GKA GK_L Glucokinase (GK) GKA_L->GK_L Allosteric Activation G6P_L ↑ Glucose-6-Phosphate GK_L->G6P_L Glucose_L Glucose Glucose_L->GK_L Glycogen ↑ Glycogen Synthesis G6P_L->Glycogen Glycolysis ↑ Glycolysis G6P_L->Glycolysis HGO ↓ Hepatic Glucose Output Glycogen->HGO Glycolysis->HGO

Caption: Glucokinase activation signaling pathway.

Experimental Protocols

Protocol 1: Representative Synthesis of an Alkoxy-Substituted Phenol Intermediate

This protocol describes a representative Mitsunobu reaction to form the ether linkage between this compound and a substituted phenol, a key step in the synthesis of many GKAs.

Materials:

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-3-nitrobenzonitrile and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add this compound to the cooled solution.

  • Slowly add DIAD dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:EtOAc gradient) to yield the desired 4-((1,3-dimethoxypropan-2-yl)oxy)-3-nitrobenzonitrile intermediate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Glucokinase Activation Assay (Coupled Enzyme Assay)

This protocol is used to determine the potency (EC₅₀) of a test compound in activating the glucokinase enzyme. The production of glucose-6-phosphate (G-6-P) is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which is monitored spectrophotometrically.

Materials:

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 5 mM DTT

  • ATP solution (1 mM final concentration)

  • NADP⁺ solution (1 mM final concentration)

  • D-Glucose solution (5 mM final concentration for EC₅₀ determination)

  • Test compound (e.g., Rep-GKA-72) dissolved in DMSO

  • 384-well microplate

  • Spectrophotometric plate reader capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these solutions into the assay buffer to achieve the final desired concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the following in order:

    • Assay Buffer

    • Test compound solution (or DMSO for control)

    • NADP⁺ solution

    • ATP solution

    • G6PDH

    • Recombinant human glucokinase

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the D-Glucose solution to each well.

  • Data Acquisition: Immediately place the microplate in a plate reader pre-set to 30°C. Monitor the increase in absorbance at 340 nm every 30 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the no-enzyme control (background).

    • Plot the reaction rates against the logarithm of the test compound concentrations.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal activation).

Data Presentation

The efficacy of newly synthesized GKAs is quantified by their potency (EC₅₀) and maximal activation fold. The following table provides representative data for a novel benzamide-class GKA, similar to the hypothetical "Rep-GKA-72".

Table 2: Representative In Vitro Activity of a Novel Benzamide GKA

CompoundGKA EC₅₀ (nM) [a]Max Activation Fold [b]Glucose S₀.₅ (mM) [c]
Vehicle (DMSO) N/A1.07.8
Rep-GKA-72 45.22.22.1
YH-GKA (Reference) 70Not ReportedNot Reported

[a] EC₅₀: Half-maximal effective concentration at a fixed glucose concentration (5 mM).[2] [b] Max Activation Fold: The fold-increase in GK activity at saturating compound concentration compared to vehicle control.[1] [c] S₀.₅: The glucose concentration required to achieve half-maximal enzyme velocity.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of potent glucokinase activators. Its chemical structure allows for efficient incorporation into complex molecular scaffolds, particularly those of the heteroarylcarbamoylbenzene class, which are under investigation for the treatment of Type 2 Diabetes. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this building block in the discovery and development of novel antidiabetic agents. The continued exploration of synthetic routes involving such key intermediates is crucial for expanding the chemical space of GKAs and identifying clinical candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,3-Dimethoxy-2-propanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of crude 1,3-Dimethoxy-2-propanol by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Methanol, epichlorohydrin, glycerol, or acetone.

  • Byproducts: Isomeric impurities, polymers, and products of side reactions.

  • Solvents: Solvents used during synthesis or workup.

  • Water: Introduced during the reaction or workup steps.

Q2: What are the key physical properties to consider for the distillation of this compound?

A2: Understanding the physical properties of this compound and its potential impurities is crucial for successful purification by distillation.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)
This compound 120.15169-172.6[1][2][3][4]~1.0[1][2][3]
Methanol32.0464.70.792
Epichlorohydrin92.52117.91.18
Glycerol92.092901.261
Acetone58.08560.784
Water18.021001.000

Q3: Does this compound form azeotropes?

Q4: When should I use vacuum distillation?

A4: Vacuum distillation is recommended to:

  • Prevent thermal decomposition: Although this compound is relatively stable, prolonged heating at its atmospheric boiling point could lead to degradation, especially if acidic or basic impurities are present.

  • Reduce energy consumption: Lowering the boiling point reduces the energy required for distillation.

  • Separate from high-boiling impurities: It allows for the distillation of the product at a lower temperature, leaving high-boiling impurities behind in the distillation flask.

Troubleshooting Guide

Problem 1: Poor Separation of Low-Boiling Impurities (e.g., Methanol, Acetone)

  • Possible Cause: Insufficient column efficiency or incorrect reflux ratio.

  • Solution:

    • Increase the length of the distillation column or use a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

    • Increase the reflux ratio to improve the separation efficiency. A higher reflux ratio allows for better equilibration between the vapor and liquid phases in the column.

Problem 2: Co-distillation of Impurities with Similar Boiling Points

  • Possible Cause: The boiling points of the impurities are too close to that of this compound for effective separation by simple or fractional distillation.

  • Solution:

    • Azeotropic Distillation: If an azeotrope is suspected or if impurities have very close boiling points, consider azeotropic distillation. This involves adding an entrainer (a third component) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.

    • Extractive Distillation: This technique involves adding a high-boiling solvent that alters the relative volatility of the components in the mixture, facilitating their separation.

Problem 3: Product is Contaminated with Water

  • Possible Cause: Incomplete drying of the crude product or formation of a water azeotrope.

  • Solution:

    • Pre-drying: Thoroughly dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.

    • Azeotropic Distillation: Use a suitable entrainer (e.g., toluene, benzene (B151609) - use with caution due to toxicity) to form a low-boiling azeotrope with water, which can then be removed as the initial fraction.

Problem 4: Bumping or Unstable Boiling

  • Possible Cause: Uneven heating or lack of nucleation sites.

  • Solution:

    • Use a heating mantle with a stirrer to ensure even heating of the distillation flask.

    • Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

Problem 5: Low Product Yield

  • Possible Cause:

    • Hold-up in the distillation column.

    • Inefficient collection of the desired fraction.

    • Thermal decomposition.

  • Solution:

    • Insulate the distillation column to minimize heat loss and reduce column hold-up.

    • Carefully monitor the head temperature and collect the fraction corresponding to the boiling point of this compound at the operating pressure.

    • If decomposition is suspected, use vacuum distillation to lower the operating temperature.

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound.

1. Preparation:

  • Ensure the crude this compound is dry. If water is present, dry it over anhydrous magnesium sulfate, and then filter.

  • Assemble a fractional distillation apparatus. The setup should include a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Add boiling chips or a magnetic stir bar to the distillation flask.

2. Distillation:

  • Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).

  • Begin heating the flask gently and uniformly using a heating mantle.

  • Observe the temperature at the distillation head. Collect any low-boiling fractions (fore-run) that distill over at a temperature significantly lower than the expected boiling point of the product.

  • As the temperature stabilizes at the boiling point of this compound (adjust for pressure if using vacuum), change the receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

3. Analysis:

  • Analyze the purity of the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagrams

Distillation_Workflow cluster_prep Preparation cluster_distill Fractional Distillation cluster_analysis Analysis crude Crude this compound dry Dry with Anhydrous MgSO4 crude->dry filtered_crude Filtered Crude Product dry->filtered_crude distill_setup Assemble Distillation Apparatus charge_flask Charge Distillation Flask distill_setup->charge_flask heat Gentle Heating charge_flask->heat collect_fore_run Collect Low-Boiling Fore-run heat->collect_fore_run collect_main Collect Main Fraction at Stable BP collect_fore_run->collect_main stop Stop Distillation Before Dryness collect_main->stop analyze Purity Analysis (GC, NMR) stop->analyze pure_product Purified this compound analyze->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Distillation Issue q1 Poor Separation of Low Boilers? start->q1 s1 Increase Column Efficiency Increase Reflux Ratio q1->s1 Yes q2 Water Contamination? q1->q2 No s1->q2 s2 Pre-dry Crude Azeotropic Distillation q2->s2 Yes q3 Unstable Boiling? q2->q3 No s2->q3 s3 Use Boiling Chips/Stir Bar Ensure Even Heating q3->s3 Yes q4 Low Yield? q3->q4 No s3->q4 s4 Insulate Column Monitor Collection Temperature Use Vacuum Distillation q4->s4 Yes end Successful Purification q4->end No s4->end

Caption: Troubleshooting decision tree for distillation of this compound.

References

Technical Support Center: Optimizing Reactions with 1,3-Dimethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing 1,3-Dimethoxy-2-propanol as a solvent. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help improve reaction yields and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (also known as Glycerol 1,3-dimethyl ether) is a colorless liquid organic compound.[1][2] Its structure contains both ether and alcohol functionalities, making it a polar, protic solvent.[1] This dual nature allows it to dissolve a variety of polar and some non-polar compounds. It is highly soluble in water and many common organic solvents.[1]

Data Presentation: Physical and Chemical Properties

PropertyValueReferences
Molecular Formula C₅H₁₂O₃[1][2][3]
Molecular Weight ~120.15 g/mol [1][2][4]
Appearance Colorless Liquid[1][2]
Boiling Point 172.6 - 178.5 °C (at 760 mmHg)[1][4]
Melting Point -95.30 °C[1]
Density ~0.98 g/cm³[1][4]
Flash Point 58.2 °C[4]

Q2: In what types of reactions is this compound a suitable solvent?

Due to its polar nature and high boiling point, this compound is suitable for reactions requiring elevated temperatures with polar reactants.[1][5] It can be particularly useful in organic synthesis as both a solvent and a reactive intermediate.[1] However, its protic nature (due to the hydroxyl group) can lead to hydrogen bonding with nucleophiles, which may slow the rate of certain reactions, such as Sₙ2 substitutions, compared to polar aprotic solvents like DMSO or DMF.[5]

Q3: What are the primary safety concerns when using this solvent?

This compound is a flammable liquid and vapor.[6][7] It should be kept away from heat, sparks, and open flames.[6] Inhalation may cause drowsiness or dizziness.[6][7] As with other glycol ethers, it may form unstable and potentially explosive peroxides upon prolonged exposure to air and light, which can interfere with reactions.[8] Standard laboratory safety precautions, including use in a well-ventilated area and wearing protective equipment, are essential.[6]

Q4: How should this compound be stored to maintain its purity?

To prevent water absorption and peroxide formation, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere like nitrogen or argon.[8] The storage area should be cool, dry, and well-ventilated.[6][8]

Troubleshooting Guide for Low Reaction Yield

Q5: My reaction yield is low or inconsistent. What is the most likely cause related to the solvent?

The most common solvent-related issues are the presence of water and/or peroxide impurities. Both can directly interfere with sensitive reagents and catalysts, leading to lower yields and the formation of side products.

Troubleshooting Workflow: Low or Inconsistent Yield This workflow helps diagnose and resolve common solvent-related issues affecting reaction yield.

G start Low or Inconsistent Reaction Yield check_water Is the reaction moisture-sensitive? start->check_water dry_solvent Dry the solvent using Protocol 1. check_water->dry_solvent  Yes check_peroxides Are reagents or products sensitive to oxidation? check_water->check_peroxides  No / Unsure rerun_exp1 Rerun experiment with dried solvent. dry_solvent->rerun_exp1 end_ok Problem Solved rerun_exp1->end_ok test_peroxides Test for peroxides using Protocol 2. check_peroxides->test_peroxides  Yes optimize_conditions Investigate other reaction parameters (temperature, catalyst, concentration). check_peroxides->optimize_conditions  No peroxides_present Peroxides present? test_peroxides->peroxides_present remove_peroxides Remove peroxides using Protocol 2. peroxides_present->remove_peroxides  Yes peroxides_present->optimize_conditions  No rerun_exp2 Rerun experiment with purified solvent. remove_peroxides->rerun_exp2 end_ok2 Problem Solved rerun_exp2->end_ok2 end_ok3 Problem Solved optimize_conditions->end_ok3

Caption: Troubleshooting workflow for low reaction yield.

Q6: How can I remove water from this compound?

Because it is hydrophilic, this compound can absorb atmospheric moisture.[1][8] For moisture-sensitive reactions, using an anhydrous grade or drying the solvent before use is critical. Molecular sieves are a convenient and effective method for this.

Experimental Protocols

Protocol 1: Drying this compound using Molecular Sieves

  • Materials: this compound, 3Å or 4Å molecular sieves, oven-dried flask with a septum or inert gas inlet.

  • Activation of Sieves: Place the required amount of molecular sieves in a ceramic dish and heat in an oven at 250-300 °C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.

  • Drying Procedure:

    • Cool the activated sieves to room temperature in a desiccator.

    • Add the this compound to the oven-dried flask.

    • Add the activated molecular sieves to the solvent (approximately 5-10% w/v).

    • Seal the flask and allow it to stand for at least 12-24 hours. Swirl occasionally.

    • For use, carefully decant or cannulate the dry solvent, ensuring no sieve dust is transferred.

Q7: How do I test for and remove peroxides from the solvent?

Peroxides can form over time and act as unwanted initiators for side reactions.[8] A simple qualitative test can confirm their presence, and they can be removed through chemical treatment.

Protocol 2: Detection and Removal of Peroxides

  • Detection:

    • Materials: 1-2 mL of this compound, 1 mL of 10% aqueous potassium iodide (KI) solution, 1-2 drops of 3% acetic acid.

    • Procedure: In a test tube, combine the solvent, KI solution, and acetic acid. Mix thoroughly.

    • Result: The formation of a yellow to brown color indicates the presence of peroxides. The color intensity correlates with the peroxide concentration.[8]

  • Removal:

    • Materials: Peroxide-containing solvent, solid sodium sulfite (B76179) or a fresh 5-10% aqueous solution of sodium sulfite.

    • Procedure: Stir the solvent vigorously with the sodium sulfite (solid or solution) for several hours. The peroxides are reduced to the corresponding alcohols.

    • Verification: After treatment, repeat the detection test to ensure all peroxides have been removed.

    • Post-Treatment: If an aqueous solution was used for removal, the solvent must be separated and thoroughly dried using Protocol 1 before use.

Solvent Purification Workflow This diagram outlines the sequential steps for ensuring the solvent is free from common impurities that affect reaction outcomes.

G start Solvent as Received peroxide_test Step 1: Test for Peroxides (Protocol 2) start->peroxide_test peroxide_removal Step 2: Remove Peroxides (If Present) peroxide_test->peroxide_removal drying_step Step 3: Dry Solvent (Protocol 1) peroxide_removal->drying_step storage Step 4: Store Under Inert Atmosphere drying_step->storage ready_solvent Reaction-Ready Solvent storage->ready_solvent

Caption: Experimental workflow for solvent purification.

Q8: My reaction is very slow. How can I improve the reaction rate?

If you have already addressed potential water and peroxide contamination, consider the following:

  • Temperature Optimization: this compound has a high boiling point, allowing for a wide range of reaction temperatures. Systematically increasing the temperature may enhance the reaction rate.[9]

  • Catalyst and Concentration: The choice and loading of a catalyst can be critical. Ensure the catalyst is appropriate for the reaction and consider screening different concentrations.

  • Solvent Choice: For reactions that are highly sensitive to hydrogen bonding, such as certain nucleophilic substitutions, the protic nature of this compound may be rate-limiting.[5] In these specific cases, switching to a polar aprotic solvent (e.g., DMF, DMSO, NMP) may be necessary to achieve a significant rate enhancement.[10]

References

Common side reactions and byproducts of 1,3-Dimethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethoxy-2-propanol. This guide addresses common issues encountered during the synthesis, purification, and application of this compound, with a focus on potential side reactions and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their potential impurities?

A1: this compound is typically synthesized via the methylation of a glycerol-derived starting material. The two most probable routes are:

  • Williamson Ether Synthesis from 1,3-dichloro-2-propanol (B29581): This method involves the reaction of 1,3-dichloro-2-propanol with a methoxide (B1231860) source. Potential impurities include residual starting material, mono-methylated intermediates, and elimination byproducts.

  • Direct Methylation of Glycerol (B35011): This involves reacting glycerol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. This can lead to a mixture of mono-, di-, and tri-methylated glycerol ethers, making purification challenging. A regioselective approach using sub/supercritical methanol (B129727) with a base like potassium carbonate has been shown to favor the formation of 3-methoxypropan-1,2-diol, a related compound[1].

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions depend on the synthetic route:

  • During Williamson Ether Synthesis: The main competing reaction is E2 elimination, which is favored by sterically hindered substrates and strong, bulky bases. This can lead to the formation of unsaturated byproducts.

  • During Direct Methylation of Glycerol: Over-methylation is a significant side reaction, leading to the formation of 1,2,3-trimethoxypropane. Under-methylation can result in residual mono-methylated glycerol ethers.

Q3: What are the likely degradation pathways for this compound?

A3: this compound is susceptible to degradation under certain conditions:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 1,3-dimethoxy-2-propanone. This can occur in the presence of oxidizing agents.

  • Acid-Catalyzed Cleavage: Like other ethers, the ether linkages in this compound can be cleaved under strong acidic conditions[2].

  • Thermal Decomposition: At high temperatures, the molecule will likely decompose, primarily into carbon oxides.

Q4: How can I detect and identify impurities in my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for separating and identifying volatile and semi-volatile impurities in this compound. The mass spectrometer allows for the identification of byproducts based on their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Synthesis

Symptoms:

  • The final yield of the desired product is significantly lower than expected.

  • GC-MS analysis of the crude product shows a complex mixture of components.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Reaction - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. - Verify the purity and reactivity of your starting materials and reagents.
Competing Elimination Reaction (E2) - If using a Williamson ether synthesis route, consider using a less sterically hindered base. - Maintain a lower reaction temperature, as higher temperatures can favor elimination.
Over-methylation - In direct methylation of glycerol, carefully control the stoichiometry of the methylating agent. - Consider a stepwise addition of the methylating agent to improve selectivity.
Sub-optimal Reaction Conditions - Optimize the solvent, temperature, and reaction time. Aprotic polar solvents like DMF or acetonitrile (B52724) are often suitable for Williamson ether synthesis.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Product Yield check_reaction Analyze Crude Product by GC-MS start->check_reaction complex_mixture Complex Mixture of Products? check_reaction->complex_mixture incomplete_reaction High % of Starting Material? complex_mixture->incomplete_reaction Yes side_products Identify Side Products complex_mixture->side_products No optimize_conditions Increase reaction time/temperature. Verify reagent activity. incomplete_reaction->optimize_conditions Yes incomplete_reaction->side_products No end Improved Yield optimize_conditions->end elimination Unsaturated Byproducts Present? side_products->elimination over_methylation Higher MW Methylated Products? elimination->over_methylation No adjust_base_temp Use less hindered base. Lower reaction temperature. elimination->adjust_base_temp Yes adjust_stoichiometry Reduce amount of methylating agent. Use stepwise addition. over_methylation->adjust_stoichiometry Yes over_methylation->end No adjust_base_temp->end adjust_stoichiometry->end impurity_identification start Unexpected GC-MS Peaks acquire_ms Acquire Mass Spectrum of Impurity start->acquire_ms compare_mw Compare Molecular Weight to Expected Byproducts acquire_ms->compare_mw analyze_fragments Analyze Fragmentation Pattern compare_mw->analyze_fragments match_found Tentative Identification analyze_fragments->match_found no_match No Obvious Match analyze_fragments->no_match confirm_structure Confirm Structure with Authentic Standard if Available match_found->confirm_structure further_analysis Consider Derivatization or NMR for Structural Elucidation no_match->further_analysis oxidation_pathway reactant This compound product 1,3-Dimethoxy-2-propanone reactant->product Oxidation oxidizing_agent [Oxidizing Agent] oxidizing_agent->product

References

Technical Support Center: Thermal Decomposition of 1,3-Dimethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of 1,3-Dimethoxy-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary decomposition products of this compound?

A1: While specific experimental data for this compound is limited, based on the thermal decomposition of similar ethers and glycerol (B35011) derivatives, the primary decomposition pathways are expected to involve the cleavage of C-O and C-C bonds. Plausible primary products could include methoxyacetone, methyl glyoxal, formaldehyde, and various smaller radical species which can then recombine to form a complex mixture of products.

Q2: At what temperature range should the thermal decomposition of this compound be conducted?

A2: The optimal temperature for thermal decomposition, or pyrolysis, will depend on the experimental setup and desired outcomes (e.g., maximizing the yield of a specific product). Generally, for ethers and polyols, decomposition temperatures can range from 400°C to 800°C.[1] Lower temperatures may lead to incomplete decomposition, while excessively high temperatures can result in the formation of smaller, less specific fragments like CO, CO2, and methane.[2] It is recommended to perform initial experiments across a range of temperatures to determine the optimal conditions for your specific research goals.

Q3: What analytical techniques are most suitable for analyzing the decomposition products?

A3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly effective technique for analyzing the complex mixture of volatile products generated during thermal decomposition.[3] This method allows for the separation of individual components by gas chromatography followed by their identification based on their mass spectra.

Q4: What are some common safety precautions to take during the thermal decomposition of this compound?

A4: Thermal decomposition experiments should be conducted in a well-ventilated area, preferably within a fume hood, as flammable and potentially toxic gases can be produced. The experimental apparatus should be designed to handle the expected temperatures and pressures. It is also crucial to be aware of the potential for the formation of explosive peroxides, a known hazard with ethers, although the risk is lower with short-chain ethers.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guides

Issue 1: Incomplete Decomposition or Low Conversion Rate

Symptoms:

  • The primary peak in the GC-MS chromatogram corresponds to the unreacted this compound.

  • Low overall yield of decomposition products.

Possible Causes and Solutions:

CauseSolution
Insufficient Temperature Gradually increase the pyrolysis temperature in increments of 25-50°C and monitor the conversion rate.
Short Residence Time If using a flow reactor, decrease the flow rate of the carrier gas to increase the time the compound spends in the heated zone.
Inefficient Heat Transfer Ensure the sample is adequately and uniformly heated. For solid samples, consider using a smaller sample size or a different sample holder to improve heat transfer.
Presence of Impurities Impurities in the starting material can sometimes inhibit decomposition. Ensure the purity of the this compound.
Issue 2: Unexpected or Undesired Byproducts

Symptoms:

  • The GC-MS analysis shows a high abundance of products that are not consistent with the expected primary decomposition pathways.

  • Formation of significant amounts of char or tar.

Possible Causes and Solutions:

CauseSolution
Secondary Reactions High temperatures and long residence times can promote secondary reactions of the primary decomposition products. Try lowering the temperature or increasing the carrier gas flow rate.
Catalytic Effects of Reactor Surface The material of the reactor can sometimes catalyze unintended reactions. If possible, use a reactor made of an inert material like quartz.
Presence of Oxygen Leaks in the system can introduce oxygen, leading to oxidation products. Ensure all connections are secure and purge the system thoroughly with an inert gas before heating.
Contamination Contaminants in the sample or the reactor can lead to unexpected byproducts. Clean the reactor thoroughly between experiments.
Issue 3: Issues with GC-MS Analysis

Symptoms:

  • Poor peak shape (e.g., tailing, fronting) in the chromatogram.

  • Baseline noise or drift.

  • Difficulty in identifying peaks from the mass spectra.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Polar decomposition products can interact with active sites in the injector or column, leading to peak tailing. Use a deactivated inlet liner and a suitable GC column for polar analytes.
Column Bleed High oven temperatures can cause the stationary phase of the GC column to bleed, resulting in a rising baseline. Ensure the oven temperature does not exceed the column's maximum operating temperature.
Co-elution of Products If multiple products have similar retention times, their peaks will overlap. Optimize the GC temperature program to improve separation.
Complex Fragmentation Patterns Some decomposition products may have complex mass spectra that are not easily matched to library spectra. Manual interpretation of the mass spectra may be necessary.

Experimental Protocols

A general protocol for the thermal decomposition of this compound using a Py-GC-MS system is as follows:

  • Sample Preparation: Accurately weigh a small amount of high-purity this compound (typically in the microgram range) into a pyrolysis sample cup.

  • Pyrolysis: Place the sample cup into the pyrolyzer. Set the pyrolysis temperature (e.g., starting at 500°C) and time (e.g., 20 seconds).

  • GC Separation: The volatile decomposition products are swept by an inert carrier gas (e.g., helium) into the GC column. A typical GC temperature program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Final hold: 5 minutes at 250°C.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and detected. The mass spectrometer is typically scanned over a mass range of m/z 35-500.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the decomposition products, often with the aid of a mass spectral library such as the NIST library.

Visualizations

Thermal_Decomposition_Pathway cluster_initial Initial Reactant cluster_primary Primary Decomposition cluster_secondary Secondary Products This compound This compound Methoxyacetone Methoxyacetone This compound->Methoxyacetone C-O/C-C Cleavage Methyl Glyoxal Methyl Glyoxal This compound->Methyl Glyoxal C-O/C-C Cleavage Formaldehyde Formaldehyde This compound->Formaldehyde C-O/C-C Cleavage Radical Species Radical Species This compound->Radical Species Homolytic Cleavage CO, CO2 CO, CO2 Methoxyacetone->CO, CO2 Methyl Glyoxal->CO, CO2 Formaldehyde->CO, CO2 Methane Methane Radical Species->Methane Other Small Molecules Other Small Molecules Radical Species->Other Small Molecules

Caption: Plausible thermal decomposition pathways of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Solutions Start Start Unexpected_Results Unexpected Experimental Results? Start->Unexpected_Results Incomplete_Decomposition Incomplete Decomposition? Unexpected_Results->Incomplete_Decomposition Yes End End Unexpected_Results->End No Undesired_Byproducts Undesired Byproducts? Incomplete_Decomposition->Undesired_Byproducts No Adjust_Temp_Time Adjust Temperature / Residence Time Incomplete_Decomposition->Adjust_Temp_Time Yes GC_MS_Issues GC/MS Analysis Issues? Undesired_Byproducts->GC_MS_Issues No Check_System_Integrity Check for Leaks / Contamination Undesired_Byproducts->Check_System_Integrity Yes Optimize_GC_Method Optimize GC/MS Parameters GC_MS_Issues->Optimize_GC_Method Yes GC_MS_Issues->End No Adjust_Temp_Time->End Check_System_Integrity->End Optimize_GC_Method->End

Caption: A workflow for troubleshooting common issues in thermal decomposition experiments.

References

Troubleshooting the synthesis of 1,3-Dimethoxy-2-propanol from 1-chloro-2,3-epoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 1,3-Dimethoxy-2-propanol from 1-chloro-2,3-epoxypropane (epichlorohydrin).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound from epichlorohydrin (B41342)?

A1: The primary methods involve the ring-opening of epichlorohydrin with methanol (B129727) under either basic or acidic conditions.

  • Base-Catalyzed Method: This typically employs a strong base like sodium methoxide (B1231860), generated in situ from sodium metal and methanol, or by using sodium hydroxide. The methoxide ion acts as a nucleophile, attacking the epoxide ring. This is often a two-step process where the first methoxy (B1213986) group is introduced, followed by a second Williamson ether synthesis to form the dimethoxy product.

  • Acid-Catalyzed Method: An acid catalyst, such as sulfuric acid or a Lewis acid, protonates the epoxide oxygen, making the epoxide more susceptible to nucleophilic attack by methanol.

Q2: I am getting a low yield of the desired this compound. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or a deactivated catalyst.

  • Side reactions: The formation of byproducts is a common cause of low yields. Potential side reactions include the formation of the isomeric product 1-chloro-3-methoxy-2-propanol, polymerization of epichlorohydrin, or formation of glycerol (B35011) if water is present in the reaction mixture.

  • Suboptimal stoichiometry: The molar ratio of methanol to epichlorohydrin is crucial. An excess of methanol is typically used to favor the formation of the desired product.

  • Inefficient purification: Product loss during workup and purification steps can significantly reduce the final yield.

Q3: My final product is contaminated with a chlorinated impurity. What is it and how can I remove it?

A3: A common chlorinated impurity is 1-chloro-3-methoxy-2-propanol, which is the product of the initial ring-opening of epichlorohydrin by one equivalent of methanol.[1][2][3] This intermediate may persist if the second etherification step is incomplete. Purification can be achieved through fractional distillation under reduced pressure, as the boiling points of this compound and 1-chloro-3-methoxy-2-propanol are different.

Q4: I am observing a significant amount of a high-boiling residue after distillation. What could this be?

A4: A high-boiling residue is often indicative of polymer formation. Epichlorohydrin can polymerize under both acidic and basic conditions, especially at elevated temperatures. To minimize polymerization, it is important to control the reaction temperature and the rate of addition of reagents.

Troubleshooting Guides

Problem: Low Product Yield
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and monitor the progress by TLC or GC-MS. - Ensure the reaction temperature is optimal. For base-catalyzed reactions, refluxing methanol is common. For acid-catalyzed reactions, lower temperatures may be required to prevent side reactions. - If using a solid catalyst, ensure it is active and not poisoned.
Side Reaction Predominance - In base-catalyzed reactions, ensure anhydrous conditions to prevent the formation of glycerol. - Use a sufficient excess of methanol to drive the reaction towards the dimethoxy product. - Control the temperature to minimize polymerization. Slow, dropwise addition of epichlorohydrin can help manage exothermic reactions.
Product Loss During Workup - Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. - Minimize the number of transfer steps. - Be cautious during solvent removal to avoid co-distillation of the product.
Problem: Product Contamination
Impurity Identification Removal Strategy
1-Chloro-3-methoxy-2-propanol - Can be identified by GC-MS.[4] - Exhibits characteristic signals in ¹H and ¹³C NMR spectra.- Fractional distillation under reduced pressure is the most effective method.[1]
Unreacted Epichlorohydrin - Lower boiling point than the product. - Can be detected by GC-MS.- Can be removed during the initial solvent evaporation or by careful fractional distillation.
Glycerol - Highly polar and water-soluble.- Can be removed by washing the organic extract with water or brine during the workup.
Polymeric byproducts - High-boiling, viscous residue.- Removed by distillation; the desired product is distilled away from the non-volatile polymer.

Data Presentation

Table 1: Physical Properties of Key Compounds
Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) CAS Number
1-Chloro-2,3-epoxypropaneC₃H₅ClO92.52117.9106-89-8[5]
This compoundC₅H₁₂O₃120.15~169623-69-8[6][7]
1-Chloro-3-methoxy-2-propanolC₄H₉ClO₂124.57~1714151-97-7[1]
Table 2: ¹H NMR and ¹³C NMR Data for Product and Key Impurity (in CDCl₃)
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 3.85-3.75 (m, 1H, CHOH), 3.45-3.35 (m, 4H, 2x CH₂OCH₃), 3.38 (s, 6H, 2x OCH₃), 2.50 (d, 1H, OH)~72 (CHOH), ~70 (CH₂OCH₃), ~59 (OCH₃)
1-Chloro-3-methoxy-2-propanol 3.95-3.85 (m, 1H, CHOH), 3.65-3.55 (m, 2H, CH₂Cl), 3.50-3.40 (m, 2H, CH₂OCH₃), 3.40 (s, 3H, OCH₃), 2.70 (d, 1H, OH)~71 (CHOH), ~70 (CH₂OCH₃), ~59 (OCH₃), ~46 (CH₂Cl)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.[8][9][10][11]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis using sodium methoxide.

Materials:

  • 1-Chloro-2,3-epoxypropane (Epichlorohydrin)

  • Anhydrous Methanol

  • Sodium metal

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (2.2 eq.) to anhydrous methanol (a significant excess, e.g., 10-20 eq. relative to epichlorohydrin) under a nitrogen atmosphere. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted.

  • Reaction: Cool the sodium methoxide solution in an ice bath. Add 1-chloro-2,3-epoxypropane (1.0 eq.) dropwise from the addition funnel to the stirred solution at a rate that maintains the temperature below 20 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution until the mixture is neutral.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Acid-Catalyzed Synthesis of this compound

This protocol provides a general method using a strong acid catalyst.

Materials:

  • 1-Chloro-2,3-epoxypropane (Epichlorohydrin)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for stirring, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a large excess of anhydrous methanol (e.g., 20 eq.) and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.). Cool the mixture in an ice bath.

  • Addition of Epichlorohydrin: Add 1-chloro-2,3-epoxypropane (1.0 eq.) dropwise to the stirred, cooled methanol/acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or GC to check for the disappearance of the starting material and the formation of the intermediate and final product.

  • Neutralization: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

  • Solvent Removal: Remove the majority of the methanol using a rotary evaporator.

  • Extraction: Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions start Start with 1-Chloro-2,3-epoxypropane and Methanol reaction Ring-Opening Reaction (Acid or Base Catalyzed) start->reaction product Crude this compound reaction->product low_yield Low Yield? product->low_yield impurity Impurity Detected? product->impurity incomplete_rxn Check Reaction Time/ Temp/Catalyst low_yield->incomplete_rxn side_reactions Control Temp/ Stoichiometry/ Anhydrous Conditions low_yield->side_reactions purification_loss Optimize Workup/ Purification low_yield->purification_loss chlorinated_impurity Fractional Distillation impurity->chlorinated_impurity polymer_impurity Distill Product from Residue impurity->polymer_impurity

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathways cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway cluster_side_reactions Potential Side Reactions epichlorohydrin 1-Chloro-2,3-epoxypropane intermediate_base 1-Chloro-3-methoxy-2-propanolate epichlorohydrin->intermediate_base + CH₃O⁻ protonated_epoxy Protonated Epoxide epichlorohydrin->protonated_epoxy + H⁺ glycerol Glycerol epichlorohydrin->glycerol + H₂O polymer Polymer epichlorohydrin->polymer Polymerization methoxide CH₃O⁻ product_base This compound intermediate_base->product_base + CH₃O⁻ (Williamson Ether Synthesis) intermediate_acid 1-Chloro-3-methoxy-2-propanol protonated_epoxy->intermediate_acid + CH₃OH product_acid This compound intermediate_acid->product_acid + CH₃OH - H₂O, -HCl

Caption: Reaction pathways for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Esterification with 1,3-Dimethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 1,3-Dimethoxy-2-propanol. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the esterification of this compound?

While specific data for this compound is limited, optimized conditions from the esterification of the similar compound 1-methoxy-2-propanol (B31579) with acetic acid can provide a strong starting point. Under optimized conditions, a high yield of the corresponding ester was achieved.[1][2][3] Key parameters to consider are:

  • Catalyst: An acid catalyst is typically required. Both homogeneous acids like sulfuric acid and heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-35) have been used successfully.[1][2][4]

  • Molar Ratio: An excess of one reactant is often used to drive the equilibrium towards the product. For instance, a molar ratio of the carboxylic acid to alcohol of 3:1 has been shown to be effective.[1][2]

  • Temperature: The reaction is typically heated. A temperature of around 353 K (80 °C) has been reported as optimal in similar systems.[1][2]

  • Catalyst Loading: For heterogeneous catalysts, a loading of around 10 wt% of the total reactant mass is a good starting point.[1][2]

Q2: What type of catalyst is best suited for the esterification of this compound?

The choice of catalyst depends on the specific requirements of your synthesis, such as product purity, ease of separation, and thermal stability.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and widely used.[4] However, they can be corrosive and difficult to separate from the reaction mixture.[3]

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-35) and sulfated metal oxides, offer significant advantages, including ease of separation and potential for reuse.[1][4][5] For the related esterification of 1-methoxy-2-propanol, Amberlyst-35 has been shown to be an effective catalyst.[1][2]

Q3: How can I increase the yield of my esterification reaction?

Esterification is a reversible reaction, so driving the equilibrium towards the product side is key to improving the yield.[6][7] Several strategies can be employed:

  • Use of Excess Reactant: Employing a large excess of one of the reactants (either the this compound or the carboxylic acid) can shift the equilibrium to favor the ester product.[6]

  • Removal of Water: Water is a byproduct of the reaction. Its removal as it is formed will drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[6]

  • Optimize Reaction Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions. The optimal temperature should be determined experimentally.[8]

  • Effective Catalysis: Ensure the catalyst is active and present in an appropriate amount. For heterogeneous catalysts, ensure good mixing to overcome mass transfer limitations.[1]

Q4: this compound is a secondary alcohol. How does this affect the esterification reaction?

The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary.[9][10] This is primarily due to steric hindrance around the hydroxyl group. Therefore, the esterification of this compound, a secondary alcohol, may proceed more slowly than that of a primary alcohol. To compensate for this, you may need to use more forcing reaction conditions, such as a higher temperature, a longer reaction time, or a more active catalyst.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst.2. Reaction temperature is too low.3. Presence of water in reactants or solvent.4. Steric hindrance from bulky reactants.1. Use a fresh or more active catalyst. Increase catalyst loading.2. Increase the reaction temperature incrementally.3. Use anhydrous reactants and solvents.4. Increase reaction time or consider a more active catalyst.
Reaction Stalls Before Completion 1. Equilibrium has been reached.2. Catalyst deactivation.3. Mass transfer limitations (with heterogeneous catalysts).1. Remove water as it forms (e.g., Dean-Stark trap). Use an excess of one reactant.2. Add fresh catalyst.3. Increase stirring speed to ensure good mixing.[3]
Formation of Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Catalyst is not selective.1. Lower the reaction temperature.2. Screen different catalysts to find one with higher selectivity.
Difficulty in Product Isolation 1. The ester is soluble in the aqueous phase during workup.2. Emulsion formation during extraction.1. Use a more nonpolar extraction solvent or perform a back-extraction of the aqueous layer.2. Add brine (saturated NaCl solution) to break the emulsion.

Data Presentation

Table 1: Optimized Reaction Conditions for the Esterification of 1-Methoxy-2-propanol with Acetic Acid (A Model System) [1][2]

ParameterOptimized Value
Catalyst Amberlyst-35 (Ion-Exchange Resin)
Molar Ratio (PM:AA) 1:3
Reaction Temperature 353 K (80 °C)
Catalyst Loading 10 wt% of total reactant mass
Equilibrium Yield 78%

Note: This data is for the esterification of 1-methoxy-2-propanol (PM) with acetic acid (AA) and serves as a recommended starting point for the optimization of this compound esterification.

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or Amberlyst-15)

  • Anhydrous organic solvent (e.g., toluene, if necessary for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add this compound and the carboxylic acid.

  • If using a solvent, add it to the flask.

  • Slowly add the acid catalyst to the reaction mixture while stirring.

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the excess acid, and then with brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude ester by a suitable method, such as distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Combine Reactants: This compound & Carboxylic Acid catalyst Add Catalyst reactants->catalyst heat Heat to Target Temperature catalyst->heat monitor Monitor Reaction (TLC, GC, NMR) heat->monitor quench Quench & Neutralize monitor->quench extract Extract Ester quench->extract dry Dry Organic Layer extract->dry purify Purify Ester (Distillation/Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for the esterification of this compound.

troubleshooting_tree start Low Ester Yield? q1 Is the reaction at equilibrium? start->q1 sol1 Shift Equilibrium: - Remove water (Dean-Stark) - Use excess reactant q1->sol1 Yes q2 Is the catalyst active? q1->q2 No a1_yes Yes a1_no No end Re-evaluate reaction parameters sol1->end sol2 Use fresh or a more effective catalyst q2->sol2 No q3 Is the temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Increase temperature (monitor for side reactions) q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for low yield in esterification reactions.

References

Methods for removing water and other impurities from 1,3-Dimethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,3-Dimethoxy-2-propanol

This guide provides researchers, scientists, and drug development professionals with detailed methods for removing water and other common impurities from this compound (CAS: 623-69-8).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Common impurities can include:

  • Water: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.[1]

  • Starting Materials: Residual reactants from its synthesis, which could include glycerol, dimethyl sulfate, or other methylating agents and solvents.

  • Isomeric Impurities: Depending on the synthetic route, other isomers may be present.[1][2]

  • Peroxides: Like other ethers, it may form explosive peroxides upon prolonged exposure to air and light.[1]

Q2: What are the most effective laboratory-scale methods for removing water from this compound?

A2: The most common and effective methods for drying this compound in a research setting are:

  • Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a highly efficient, safe, and simple method for removing water to very low levels.[3][4]

  • Fractional Distillation: Distillation can effectively remove water and other impurities with different boiling points. Given the boiling point of this compound is approximately 169 °C, separation from water (boiling point 100 °C) is straightforward.[5]

Q3: How can I remove impurities other than water?

A3: For non-water impurities, the following techniques are recommended:

  • Fractional Distillation: This is the primary method for separating liquid impurities with different boiling points. For high-boiling impurities, vacuum distillation is recommended to prevent thermal decomposition of the product.[2]

  • Column Chromatography: While less common for bulk solvent purification, it can be effective for removing polar or non-polar impurities, especially on a smaller scale.

Q4: How do I choose the best purification method for my experiment?

A4: The choice depends on the nature of the impurities, the required purity level, and the scale of your experiment.

  • For water removal in most applications, molecular sieves are sufficient and convenient.[3]

  • For high-purity solvent needed for sensitive reactions, distillation from a suitable drying agent (like activated molecular sieves) under an inert atmosphere is recommended.

  • If you suspect the presence of multiple impurities with varying boiling points, fractional distillation is the most appropriate method.[2]

A general workflow for selecting a purification method is outlined below.

G start Identify Impurities in This compound is_water Is water the primary impurity? start->is_water is_high_purity High purity required? is_water->is_high_purity Yes other_impurities Are other volatile impurities present? is_water->other_impurities No mol_sieves Use Activated Molecular Sieves is_high_purity->mol_sieves No distill_from_sieves Distill from Molecular Sieves is_high_purity->distill_from_sieves Yes other_impurities->mol_sieves No distill Perform Fractional Distillation other_impurities->distill Yes end Purified Product mol_sieves->end distill->end distill_from_sieves->end

Caption: Workflow for selecting a purification method.

Troubleshooting Guides

ProblemPossible CauseRecommended Solution
Product still contains water after drying with molecular sieves. 1. Sieves were not properly activated: Molecular sieves must be heated to high temperatures under vacuum to remove adsorbed water before use.[3] 2. Insufficient quantity of sieves: Not enough sieves were used for the volume of solvent. 3. Insufficient contact time: The solvent was not left in contact with the sieves long enough.1. Re-activate the sieves: Heat at 180-200 °C under vacuum for 8-12 hours.[3] 2. Increase the amount: Use approximately 10-20% m/v of molecular sieves.[4] 3. Increase contact time: Allow the solvent to stand over the sieves for at least 24-72 hours.[4]
Low recovery after distillation. 1. Product loss in the distillation column: Significant hold-up in the column packing or on the walls. 2. Incorrect fraction collection: The product fraction was collected over too narrow or incorrect a temperature range. 3. Thermal decomposition: The compound may be degrading at its atmospheric boiling point.1. Choose an appropriate column size: Use a smaller column for smaller volumes. Allow the column to drain fully after distillation. 2. Verify boiling point: Ensure you are collecting the fraction at the correct boiling point (approx. 169 °C at atmospheric pressure).[5] 3. Use vacuum distillation: Reducing the pressure will lower the boiling point and minimize the risk of decomposition.[2]
Product is discolored after purification. 1. Thermal decomposition: Heating for too long or at too high a temperature can cause degradation. 2. Presence of peroxides: Peroxides can lead to colored byproducts upon heating.1. Use vacuum distillation: Lower the distillation temperature by reducing the pressure.[2] 2. Test for and remove peroxides: Before distillation, test for peroxides (e.g., with KI-starch paper or a qualitative test). If present, they can be removed by passing the solvent through a column of activated alumina.
Distillation is not separating impurities effectively. 1. Inefficient column: The fractionating column does not have enough theoretical plates to separate compounds with close boiling points. 2. Incorrect reflux ratio: Too low a reflux ratio can lead to poor separation.1. Improve column efficiency: Use a longer column or one with more efficient packing (e.g., Vigreux, Raschig rings, or structured packing).[2] 2. Increase reflux ratio: Increase the ratio of condensate returned to the column versus what is collected. A higher reflux ratio generally improves separation.[2]

Data Presentation

Table 1: Efficiency of Drying Agents for Alcohols (Methanol)

Drying AgentLoading (% m/v)Time (h)Final Water Content (ppm)Reference
3Å Molecular Sieves1072~10[4]
3Å Molecular Sieves20120~10[4]
Magnesium/Iodine0.5 g/LReflux54[4]
Potassium Hydroxide (KOH)102433[4]

Data presented is for methanol (B129727) and serves as an estimate for other lower alcohols.[4]

Experimental Protocols

Protocol 1: Drying with Activated Molecular Sieves

This protocol describes the process of drying this compound using activated molecular sieves.

G cluster_0 Sieve Activation cluster_1 Solvent Drying sieve_prep 1. Place 3Å or 4Å molecular sieves in a Schlenk flask. heat_vac 2. Heat to 180-200 °C under high vacuum for 8-12 hours. sieve_prep->heat_vac cool 3. Cool to room temperature under an inert atmosphere (N2 or Ar). heat_vac->cool add_solvent 4. Add this compound to the activated sieves (10-20% m/v). stand 5. Seal the flask and let stand for at least 24-72 hours. Swirl occasionally. add_solvent->stand decant 6. Carefully decant or cannula transfer the dry solvent for use. stand->decant

Caption: Experimental workflow for drying with molecular sieves.

Methodology:

  • Sieve Activation: Place the required amount of 3Å or 4Å molecular sieves in a heat-gun-dried Schlenk flask.[3] Heat the flask in a sand bath to 180-200 °C under a high vacuum for 8-12 hours to remove any adsorbed water.[3] Allow the flask to cool to room temperature under a positive pressure of an inert gas like nitrogen or argon.

  • Solvent Addition: Under an inert atmosphere, add the this compound to the flask containing the activated sieves. A loading of 10-20% mass/volume is recommended.[4]

  • Drying: Seal the flask and store it for a minimum of 24 hours to allow for sufficient water absorption. For optimal dryness, a period of 72 hours is preferable.[4]

  • Solvent Retrieval: The dry solvent can be used directly from the flask by carefully decanting or transferring it via a cannula or a dry syringe.

Protocol 2: Purification by Fractional Distillation

This protocol details the purification of this compound by fractional distillation to remove water and other volatile impurities.

G cluster_0 Setup cluster_1 Distillation setup_apparatus 1. Assemble fractional distillation apparatus (flask, fractionating column, condenser, receiver). add_crude 2. Charge the distillation flask with crude this compound and boiling chips. setup_apparatus->add_crude heat 3. Gently heat the flask. Establish a stable reflux. collect_forerun 4. Slowly collect the forerun (low-boiling impurities, e.g., water). heat->collect_forerun collect_product 5. Collect the main fraction at a stable temperature (BP ~169 °C). collect_forerun->collect_product stop 6. Stop distillation before the flask runs dry. collect_product->stop

Caption: Experimental workflow for fractional distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. Include a distillation flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Add the impure this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle. Allow the vapor to rise slowly through the column to establish a thermal gradient and achieve equilibrium.

  • Collecting Fractions:

    • Forerun: Collect the first fraction, which will contain low-boiling impurities such as water. The temperature will plateau at the boiling point of the most volatile impurity.

    • Main Fraction: Once the temperature begins to rise again, change the receiving flask. Collect the main fraction of pure this compound when the temperature stabilizes at its boiling point (approx. 169 °C at 1 atm).[5]

    • Final Fraction: Stop the distillation when the temperature either drops or rises sharply, or before the distillation flask is completely dry, to avoid overheating the high-boiling residue.

  • Storage: Store the purified, colorless liquid in a tightly sealed container, preferably under an inert atmosphere, to prevent water absorption.[6]

References

How to handle the viscous properties of 1,3-Dimethoxy-2-propanol in automated systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling 1,3-Dimethoxy-2-propanol in Automated Systems

This technical support guide is designed for researchers, scientists, and drug development professionals who are using this compound in automated experimental workflows. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the viscous properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound?

Understanding the physical properties of this compound is crucial for optimizing its handling in automated systems. Below is a summary of its key characteristics.

PropertyValue
Molecular Formula C5H12O3[1][2][3]
Molecular Weight 120.15 g/mol [1][2]
Boiling Point 169 - 172.6°C at 760 mmHg[1][2]
Density Approximately 0.987 - 1.0085 g/cm³[1][2]
Flash Point 58.2°C[2][4]
Vapor Pressure 0.415 mmHg at 25°C[4]
Refractive Index 1.4192[1][4]

Q2: My automated liquid handler is aspirating this compound inaccurately. What could be the cause?

Inaccurate aspiration is a common issue when working with viscous liquids. The primary reasons include:

  • High Viscosity: The inherent resistance to flow can prevent the full volume of liquid from being drawn into the pipette tip.

  • Air Entrapment: The thick nature of the liquid can lead to the trapping of air bubbles, which affects volume accuracy.[5]

  • Inappropriate Pipetting Speed: Aspirating too quickly can lead to air gaps and inaccurate volumes.

Q3: How can I prevent dripping and sample loss when dispensing this compound?

Dripping and sample loss are often due to the cohesive and adhesive properties of viscous liquids. To mitigate this:

  • Optimize Dispense Speed: A slower, more controlled dispense rate can prevent the liquid from clinging to the tip and dripping.

  • Incorporate a Delay: Pausing after dispensing allows the liquid to fully detach from the tip.[6]

  • Tip Touch: Programming a tip touch to the side of the receiving well or vessel can help dislodge any remaining droplets.

Q4: Are there specific types of pipette tips that are better for handling viscous liquids like this compound?

Yes, the choice of pipette tip can significantly impact performance. Consider using:

  • Wide-bore tips: These have a larger opening, which reduces the shear forces on the liquid and can improve flow.

  • Low-retention tips: These tips have a hydrophobic inner surface that minimizes the amount of liquid that adheres to the tip wall.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in automated systems.

Problem Potential Cause Recommended Solution
Inaccurate or inconsistent aspiration volumes High viscosity impeding liquid uptake.Decrease the aspiration speed to allow more time for the liquid to enter the tip.[6]
Air gaps forming in the pipette tip.Use an "air gap" or "pre-wet" function in your liquid handling software to equilibrate the tip surface.
Liquid dripping from the tip after aspiration High surface tension and viscosity.Implement a slow tip withdrawal speed from the source liquid.[6] Add a brief pause after aspiration before moving the tip.
Incomplete or slow dispensing Resistance to flow out of the tip.Reduce the dispense flow rate.[6] Consider using a "bottom-up" dispensing technique to minimize splashing.[5]
Clogging of tubing or nozzles High viscosity and potential for temperature-related viscosity changes.Consider temperature control to maintain a consistent, lower viscosity.[5][7] Ensure proper pipe or tubing size to accommodate the liquid's properties.[7]
Air bubbles in the dispensed liquid Air being introduced during aspiration or dispensing.Degas the solution before use, if possible.[5] Optimize aspiration and dispense speeds to minimize turbulence.

Experimental Protocol: General Method for Optimizing Liquid Handler Performance with Viscous Liquids

This protocol provides a general framework for optimizing the performance of an automated liquid handler for use with this compound.

Objective: To determine the optimal aspiration and dispensing parameters for accurate and precise handling of this compound.

Materials:

  • Automated liquid handler

  • This compound

  • Appropriate pipette tips (e.g., wide-bore, low-retention)

  • Receiving plate or vials

  • Analytical balance for gravimetric analysis

Methodology:

  • Initial Setup:

    • Equilibrate the this compound to the ambient temperature of the automated system.

    • Define a new liquid class in the liquid handler's software for this compound.

  • Aspiration Optimization:

    • Start with a significantly reduced aspiration speed (e.g., 10% of the default speed for water).[6]

    • Experiment with different aspiration heights within the source vessel to minimize vortex formation.

    • Incorporate a pre-wet step where the tip is pre-rinsed with the liquid to be aspirated.

  • Dispensing Optimization:

    • Begin with a reduced dispensing speed.

    • Introduce a short delay after the dispense step to allow the liquid to fully exit the tip.[6]

    • Program a slow withdrawal of the tip from the receiving well.

  • Verification:

    • Use gravimetric analysis to determine the actual volume dispensed versus the target volume.

    • Calculate the accuracy and precision (coefficient of variation, CV) of the pipetting.

    • Adjust the parameters iteratively until the desired accuracy and precision are achieved.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues when handling viscous liquids like this compound in automated systems.

ViscousLiquidTroubleshooting cluster_unresolved start Start: Pipetting Inaccuracy with Viscous Liquid check_aspiration Check Aspiration Parameters start->check_aspiration check_dispense Check Dispense Parameters start->check_dispense check_tip Review Pipette Tip Choice start->check_tip check_temp Consider Temperature Control start->check_temp slow_aspirate Decrease Aspiration Speed check_aspiration->slow_aspirate Inconsistent Volume? add_prewet Add Pre-wet Cycle check_aspiration->add_prewet Air Gaps? slow_dispense Decrease Dispense Speed check_dispense->slow_dispense Incomplete Dispense? add_delay Add Post-Dispense Delay check_dispense->add_delay Dripping? tip_touch Implement Tip Touch check_dispense->tip_touch Droplets Remaining? wide_bore Use Wide-Bore Tips check_tip->wide_bore High Flow Resistance? low_retention Use Low-Retention Tips check_tip->low_retention Liquid Coating Tip? heat_liquid Heat Liquid to Reduce Viscosity check_temp->heat_liquid Consistently High Viscosity? solution Problem Resolved slow_aspirate->solution escalate Escalate to Technical Support slow_aspirate->escalate Still Unresolved add_prewet->solution add_prewet->escalate slow_dispense->solution slow_dispense->escalate add_delay->solution add_delay->escalate tip_touch->solution tip_touch->escalate wide_bore->solution wide_bore->escalate low_retention->solution low_retention->escalate heat_liquid->solution heat_liquid->escalate

Caption: Troubleshooting workflow for viscous liquid handling.

References

Validation & Comparative

A Head-to-Head Comparison: 1,3-Dimethoxy-2-propanol vs. Propylene Glycol Methyl Ether for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, formulation stability, and ultimately, therapeutic efficacy. This guide provides an objective comparison of the performance of 1,3-Dimethoxy-2-propanol and Propylene (B89431) Glycol Methyl Ether (PGME), two solvents with applications in the pharmaceutical industry. The information presented is supported by available experimental data to facilitate an informed selection process.

This comparison delves into key performance indicators, including physicochemical properties, toxicity profiles, and specific applications in drug development, to provide a comprehensive overview of each solvent's strengths and weaknesses.

Physicochemical Properties: A Data-Driven Comparison

The fundamental properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of this compound and PGME.

PropertyThis compoundPropylene Glycol Methyl Ether (PGME)
CAS Number 623-69-8[1]107-98-2[2]
Molecular Formula C5H12O3[1]C4H10O2
Molecular Weight 120.15 g/mol [1][3]90.12 g/mol
Boiling Point 172.6 °C[1]119-120 °C[4]
Melting Point --97 °C
Density 1.0 ± 0.1 g/cm³[1]0.924 g/cm³[4]
Flash Point 58.2 °C[1]33 °C[4]
Vapor Pressure 0.4 ± 0.7 mmHg at 25°C[1]-
Solubility in Water Soluble[3]Substantial[4]
logP (Octanol/Water Partition Coefficient) -0.53[1]-

Performance in Drug Development and Pharmaceutical Applications

Both this compound and PGME find utility in the pharmaceutical sector, primarily as solvents and intermediates.

This compound has been noted for its role in the synthesis of heteroarylcarbamoylbenzene derivatives, which function as glucokinase activators, indicating its potential in the development of diabetes therapeutics.[5] Its polar nature also makes it a suitable solvent for various organic reactions in laboratory settings.[5]

Propylene Glycol Methyl Ether (PGME) is a widely used solvent in the pharmaceutical industry for oral, injectable, and topical formulations.[6] It is particularly useful for dissolving drugs that are insoluble in water.[6] For instance, it is employed as a solvent and carrier for benzodiazepine (B76468) tablets and other capsule preparations.[6] Its moderate evaporation rate and good solvency for a number of substances make it a versatile choice. PGME has also been investigated as a potential surrogate for hazardous drugs in testing the efficacy of closed system drug-transfer devices.[7]

Toxicity and Safety Profile

The safety of a solvent is a paramount consideration in pharmaceutical development. The available data on the toxicity of both compounds are summarized below.

Toxicity EndpointThis compoundPropylene Glycol Methyl Ether (PGME)
Acute Oral Toxicity (LD50, rat) No data available5660 mg/kg[4]
Acute Dermal Toxicity (LD50, rabbit) No data available5700 mg/kg[4]
Acute Inhalation Toxicity (LC50, rat) No data available7000 ppm/7 hours[8]
Eye Irritation May cause eye irritation.[9]Irritating to eyes.[8]
Skin Irritation May cause skin irritation.[9]Irritating to skin.[8]
Genotoxicity No data availableNot genotoxic.
Carcinogenicity No data availableNot carcinogenic in laboratory animal studies.

The toxicity database for PGME is more extensive, with studies indicating low acute toxicity via oral, dermal, and inhalation routes. It is not considered a skin sensitizer (B1316253) and is only slightly irritating to the eyes. Chronic toxicity and carcinogenicity studies in rats and mice showed no treatment-related increases in tumor incidence.[10] For this compound, the available safety data sheets indicate it may cause eye and skin irritation and is a flammable liquid.[9]

Experimental Protocols

Detailed experimental protocols for determining the aforementioned properties are based on standardized methodologies.

Determination of Physicochemical Properties
  • Boiling Point: The boiling point is typically determined using a distillation apparatus following OECD Guideline 103 or a similar standard method. The temperature at which the liquid boils under atmospheric pressure is recorded.

  • Density: Density is measured using a pycnometer or a digital density meter according to OECD Guideline 109. The mass of a known volume of the substance is determined at a specific temperature.

  • Flash Point: The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens or Cleveland open-cup method, following standardized procedures like ASTM D93. It is the lowest temperature at which the vapors of the material will ignite.

  • Water Solubility: The solubility in water can be determined by the flask method (OECD Guideline 105), where the solvent is mixed with water at a specific temperature until saturation is reached, followed by quantification of the dissolved amount.

  • Octanol-Water Partition Coefficient (logP): This is determined using the shake-flask method (OECD Guideline 107) or by high-performance liquid chromatography (HPLC) (OECD Guideline 117). It measures the ratio of the concentration of the chemical in octanol (B41247) and water at equilibrium.

Toxicity Testing Protocols
  • Acute Oral Toxicity (LD50): This is typically determined following OECD Guideline 401 (now largely replaced by alternative methods like OECD 420, 423, or 425 to reduce animal usage). A single dose of the substance is administered to animals via oral gavage, and mortality is observed over a set period.

  • Acute Dermal and Inhalation Toxicity: These are assessed using OECD Guidelines 402 and 403, respectively. They involve applying the substance to the skin or exposing animals to the substance's vapor and observing for toxic effects.

  • Eye and Skin Irritation: These are evaluated using OECD Guidelines 405 and 404, respectively. The substance is applied to the eye or skin of test animals (often rabbits), and the level of irritation is scored over time. In vitro alternatives are increasingly being used.

Purity Analysis
  • Gas Chromatography (GC): The purity of solvents is commonly determined by gas chromatography with a flame ionization detector (GC-FID).[11] The area of the solvent peak is compared to the total area of all peaks to calculate the percentage purity.

  • Karl Fischer Titration: This method is specifically used to determine the water content in the solvent, which is a critical purity parameter.[11]

Visualization of the Solvent Selection Workflow

The process of selecting a suitable solvent in drug development is a multi-step process that involves careful consideration of various factors. The following diagram illustrates a typical workflow.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance & Safety Evaluation cluster_2 Phase 3: Formulation & Stability Testing A Define Application Requirements (e.g., Solubility, Volatility) B Identify Potential Solvents (Literature & Database Search) A->B C Preliminary Physicochemical Property Assessment B->C D Solubility & Compatibility Studies with API and Excipients C->D Proceed if properties match E Toxicity & Safety Profile Review (In silico & In vitro) D->E F Regulatory Acceptance Assessment E->F G Pre-formulation Studies F->G Proceed if safe & compliant H Long-term Stability Testing G->H I Final Solvent Selection H->I

Caption: A workflow diagram illustrating the key stages in the selection of a solvent for pharmaceutical formulation.

Conclusion

Both this compound and Propylene Glycol Methyl Ether offer distinct advantages as solvents in the pharmaceutical industry. PGME is a well-characterized solvent with a robust safety profile and a wide range of applications, particularly in solubilizing water-insoluble drugs. This compound, while less extensively studied in terms of its toxicology, shows promise as a synthetic intermediate and a polar solvent.

The choice between these two solvents will ultimately depend on the specific requirements of the application. For applications demanding a well-documented, low-toxicity solvent for formulation, PGME is a strong candidate. For synthetic applications requiring a polar medium, this compound may be a suitable option, although further toxicological assessment would be prudent for applications involving direct administration. Researchers and drug development professionals are encouraged to consider the data presented herein and conduct further specific testing to determine the optimal solvent for their needs.

References

A Comparative Analysis of 1,3-Dimethoxy-2-propanol and Other Glycerol Ethers in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor influencing the stability, solubility, and overall performance of pharmaceutical formulations. Glycerol (B35011) ethers, a versatile class of compounds derived from the biodiesel byproduct glycerol, are gaining attention as potential solvents, co-solvents, and formulation aids. This guide provides an objective comparison of 1,3-Dimethoxy-2-propanol against other common glycerol ethers and the parent molecule, glycerol, supported by experimental data to inform formulation development.

This compound (also known as glycerol 1,3-dimethyl ether) is a diether of glycerol characterized by the presence of two methoxy (B1213986) groups.[1] Its chemical structure imparts properties that can be advantageous in various applications, including as an intermediate in the synthesis of pharmaceuticals like glucokinase activators.[2] This analysis benchmarks its key physicochemical properties and performance characteristics against those of glycerol and its mono- and di-alkyl ethers.

Comparative Physicochemical and Performance Data

The utility of a solvent or excipient is largely dictated by its physical and chemical properties. The following table summarizes key data for this compound and comparable glycerol derivatives.

PropertyThis compound (GDME)Glycerol Monomethyl Ether (GMME)Glycerol Monoethyl Ether (GMEE)Glycerol Diethyl Ether (GDEE)Glycerol
CAS Number 623-69-8MixtureMixtureMixture56-81-5
Molecular Formula C₅H₁₂O₃C₄H₁₀O₃C₅H₁₂O₃C₇H₁₆O₃C₃H₈O₃
Molecular Weight ( g/mol ) 120.15106.12120.15148.2092.09
Boiling Point (°C) 164–169220–225222–225192–195290
Density (g/cm³ at 20°C) ~1.00Not specifiedNot specifiedNot specified~1.261
Kinematic Viscosity (mm²/s at 20°C) Not specified49.050.6Not specified~1118
Pour Point (°C) Not specified-90-94-10518.2 (Melting Point)
Solubility Enhancement ModerateHighHighModerateVaries

Data compiled from multiple sources. Note that GMME, GMEE, and GDEE are often synthesized as isomeric mixtures.

Performance Analysis: Solubility Enhancement

A key function of co-solvents in pharmaceutical formulations is the enhancement of solubility for poorly water-soluble active pharmaceutical ingredients (APIs). A study investigating the solubilization of hydroxycinnamic acids (coumaric, ferulic, and caffeic acids) in various glycerol-derived ethers provides valuable comparative data.

The results indicated that glycerol monoethers and diethers with shorter alkyl chains significantly enhance the solubility of these bioactive compounds.[1] The study highlighted that both hydrogen-bond donor capacity and polarity are crucial factors in solubility enhancement.[1] While specific data for this compound was not singled out in the comparative solubility graphs, the general trend suggests that diethers like it are effective. Notably, a diether (101 diether in the study's notation) demonstrated the most significant solubility increase for all tested acids.[1] This suggests that the degree of etherification plays a key role in modulating solvent properties. In contrast, the high viscosity of pure glycerol can be a limiting factor in some applications.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methanol (B129727) with 1-chloro-2,3-epoxypropane, catalyzed by a base such as sodium hydroxide (B78521).

Materials:

  • Anhydrous methanol

  • 1-chloro-2,3-epoxypropane (epichlorohydrin)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • 250 mL three-neck flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Add 165 mL of anhydrous methanol and 11.4 g of sodium hydroxide to the three-neck flask.

  • Heat the mixture to reflux while stirring to form a homogeneous solution of sodium methoxide.

  • Slowly add 25.0 g of 1-chloro-2,3-epoxypropane dropwise over a period of 1 hour.

  • Maintain the reaction solution at reflux for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by adjusting the pH to 7 with concentrated hydrochloric acid.

  • Remove the precipitated sodium chloride by filtration.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the solubility of a compound in a given solvent, based on the shake-flask method.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Glycerol ether solvent (e.g., this compound)

  • Orbital shaker with temperature control

  • Vials (e.g., amber glass to protect from light)

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Add an excess amount of the API to a vial containing a known volume (e.g., 250 µL) of the glycerol ether solvent. This ensures a saturated solution is formed.

  • Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined time (e.g., 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.[1]

  • After agitation, visually inspect the samples to confirm the presence of undissolved solid, indicating saturation.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove all solid particles.

  • The clear filtrate is then diluted with a suitable mobile phase for quantitative analysis.

  • Determine the concentration of the dissolved API in the sample using a validated HPLC method with a calibration curve.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

The following diagrams illustrate key processes related to the synthesis and application of glycerol ethers.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product Methanol Anhydrous Methanol Reaction Reflux Reaction (6 hours) Methanol->Reaction Epichlorohydrin 1-chloro-2,3-epoxypropane Epichlorohydrin->Reaction NaOH Sodium Hydroxide NaOH->Reaction Neutralization Neutralization (HCl) Reaction->Neutralization Cooling Filtration Filtration Neutralization->Filtration Precipitate (NaCl) Removal Distillation Fractional Distillation Filtration->Distillation Purification of Filtrate FinalProduct This compound Distillation->FinalProduct

Synthesis workflow for this compound.

Solvent_Selection_Logic Start Define Formulation Goal (e.g., Solubilize API) Prop Evaluate Physicochemical Properties (Boiling Pt, Viscosity, Polarity) Start->Prop Sol Screen for API Solubility Prop->Sol Sol->Prop Insufficient Solubility Tox Assess Toxicity & Regulatory Status Sol->Tox Sufficient Solubility Tox->Prop Unacceptable Profile Stab Conduct Formulation Stability Studies Tox->Stab Acceptable Profile Stab->Prop Unstable Formulation Final Select Optimal Glycerol Ether Stab->Final Stable Formulation

Logical workflow for selecting a glycerol ether as a pharmaceutical excipient.

References

Validating the Purity of Synthesized 1,3-Dimethoxy-2-propanol: A Comparative Guide Using NMR and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 1,3-Dimethoxy-2-propanol, a key intermediate in various chemical syntheses. The purity of such intermediates is paramount to ensure the desired outcome and safety of subsequent reactions, particularly in drug development. This document outlines two common synthesis routes and details the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment, including potential impurity identification.

Synthesis of this compound: A Comparison of Routes

The choice of synthetic pathway can significantly influence the impurity profile of the final product. Two prevalent methods for the synthesis of this compound are the Williamson ether synthesis and a route proceeding via epichlorohydrin (B41342).

1. Williamson Ether Synthesis: This classical method involves the reaction of a glycerol (B35011) derivative, such as 1,3-dihalopropan-2-ol or a protected diol, with a methylating agent in the presence of a strong base.

2. Epichlorohydrin Route: A common industrial route involves the ring-opening of epichlorohydrin with methanol, followed by subsequent reactions to yield this compound. Epichlorohydrin itself is often synthesized from glycerol, a byproduct of biodiesel production.

The potential impurities from each route differ, impacting the analytical strategy for purity validation.

Purity Validation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity determination (qNMR).

Expected NMR Spectra for this compound

While a publicly available experimental spectrum for this compound is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the structure and data from analogous compounds.

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show four distinct signals:

  • A multiplet for the methine proton (-CH(OH)-).

  • Two distinct signals for the diastereotopic methylene (B1212753) protons (-CH₂-O-).

  • A singlet for the six equivalent methoxy (B1213986) protons (2 x -OCH₃).

  • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR (Carbon NMR):

The carbon NMR spectrum is expected to display three signals corresponding to the three unique carbon environments:

  • A signal for the methine carbon (-CH(OH)-).

  • A signal for the two equivalent methylene carbons (-CH₂-O-).

  • A signal for the two equivalent methoxy carbons (-OCH₃).

Table 1: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~3.8 - 4.0Multiplet1H-CH(OH)-
¹H~3.4 - 3.6Multiplet4H-CH₂-O-
¹H~3.3Singlet6H-OCH₃
¹HVariableBroad Singlet1H-OH
¹³C~70 - 75---CH(OH)-
¹³C~60 - 65---CH₂-O-
¹³C~58 - 60---OCH₃

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Purity Validation by GC-MS

GC-MS is a highly sensitive technique that separates volatile compounds and provides their mass spectra, allowing for both quantification and identification of the main product and any impurities.

Expected GC-MS Data for this compound

The NIST WebBook provides a reference mass spectrum for this compound (CAS No. 623-69-8). The mass spectrum is characterized by a specific fragmentation pattern that serves as a fingerprint for the molecule.

Table 2: Key Mass Fragments for this compound

m/z (mass-to-charge ratio)Relative IntensityPutative Fragment
45100%[C₂H₅O]⁺
75High[M - CH₂OH]⁺
89Moderate[M - OCH₃]⁺
120Low[M]⁺ (Molecular Ion)

Comparison of Synthesis Routes and Impurity Profiles

The choice of analytical technique should be informed by the potential impurities associated with the chosen synthetic route.

Table 3: Comparison of Synthesis Routes and Potential Impurities

Synthesis RouteCommon ReactantsPotential ImpuritiesRecommended Primary Analytical Technique
Williamson Ether Synthesis 1,3-Dihalopropan-2-ol, Sodium Methoxide, MethanolUnreacted starting materials, 1-methoxy-3-halo-2-propanol, Propene-1,3-diol (from elimination), Dimethyl etherGC-MS for volatile impurities, NMR for structural isomers and quantification.
Epichlorohydrin Route Epichlorohydrin, Methanol, BaseUnreacted epichlorohydrin, 1-chloro-3-methoxy-2-propanol, 2-chloro-1-methoxy-3-propanol, Glycerol derivativesGC-MS for a broad range of potential impurities.

Experimental Protocols

NMR Sample Preparation for Purity Determination
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O). Ensure the solvent does not have signals that overlap with the analyte.

  • Internal Standard (for qNMR): For quantitative analysis, accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the vial. The internal standard should be stable, have a known purity, and its signals should not overlap with the sample signals.

  • Dissolution: Vortex the sample until fully dissolved. If necessary, use an ultrasonic bath.

  • Transfer: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Analysis: Acquire the NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay for quantitative measurements.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate. Prepare a series of dilutions for calibration if quantitative analysis is required.

  • GC Conditions:

    • Column: A mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for this analysis.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with the reference spectrum. Integrate the peak areas to determine the relative purity and identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

Visualization of Analytical Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Validation cluster_results Results Synthesis_Method_1 Williamson Ether Synthesis Crude_Product Crude Product Synthesis_Method_1->Crude_Product Synthesis_Method_2 Epichlorohydrin Route Synthesis_Method_2->Crude_Product NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Crude_Product->NMR_Analysis Qualitative & Quantitative Analysis GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis Separation & Identification of Volatiles Purity_Determination Purity (%) Determination NMR_Analysis->Purity_Determination Impurity_Profile Impurity Identification NMR_Analysis->Impurity_Profile GCMS_Analysis->Purity_Determination GCMS_Analysis->Impurity_Profile

Caption: Workflow for the synthesis and purity validation of this compound.

Logical Decision-Making in Purity Analysis

Purity_Analysis_Decision_Tree Start Synthesized This compound Initial_Screen Initial Purity Screen Required? Start->Initial_Screen TLC_or_GC Thin Layer Chromatography (TLC) or quick GC Initial_Screen->TLC_or_GC Yes Detailed_Analysis Proceed to Detailed Analysis Initial_Screen->Detailed_Analysis No Multiple_Spots Multiple Spots/Peaks? TLC_or_GC->Multiple_Spots Yes_Multiple Yes Multiple_Spots->Yes_Multiple No_Single No Multiple_Spots->No_Single Yes_Multiple->Detailed_Analysis No_Single->Detailed_Analysis NMR_Analysis ¹H and ¹³C NMR Detailed_Analysis->NMR_Analysis GCMS_Analysis GC-MS Detailed_Analysis->GCMS_Analysis Expected_Signals Signals Match Expected? NMR_Analysis->Expected_Signals Main_Peak_Purity Main Peak > 99%? GCMS_Analysis->Main_Peak_Purity Yes_Match Yes Expected_Signals->Yes_Match No_Mismatch No Expected_Signals->No_Mismatch Final_Purity Final Purity Assessment Yes_Match->Final_Purity Identify_Impurities_NMR Identify Impurity Signals No_Mismatch->Identify_Impurities_NMR Further_Purification Requires Further Purification Identify_Impurities_NMR->Further_Purification Yes_Pure Yes Main_Peak_Purity->Yes_Pure No_Impure No Main_Peak_Purity->No_Impure Yes_Pure->Final_Purity Identify_Impurities_GCMS Identify Impurities by MS Library No_Impure->Identify_Impurities_GCMS Identify_Impurities_GCMS->Further_Purification

Caption: Decision tree for the analytical validation of synthesized this compound.

A Comparative Analysis of Solvent Properties: 1,3-Dimethoxy-2-propanol and its Structural Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can profoundly influence reaction kinetics, product purity, and the overall efficiency of chemical processes. This guide presents a comparative study of the solvent effects of 1,3-Dimethoxy-2-propanol, a member of the propylene (B89431) glycol ether (P-series) family, against two commercially significant structural relatives: Propylene Glycol Methyl Ether (PGME) and Dipropylene Glycol Methyl Ether (DPGME).

Glycol ethers, characterized by the presence of both ether and alcohol functionalities, offer a versatile set of properties, including excellent solvency for a wide range of substances and miscibility with both aqueous and organic systems. The P-series glycol ethers are of particular interest due to their generally lower toxicity profiles compared to their ethylene-based (E-series) counterparts.[1]

While a direct comparative study of the specific isomers of this compound is hampered by a lack of available experimental data for compounds such as 1,2-dimethoxy-3-propanol, a robust comparison with widely used P-series solvents like PGME and DPGME provides valuable context for formulators and process chemists. This guide summarizes key physical and solvent property data, details the experimental protocols for their determination, and provides visualizations to illustrate experimental workflows and the relationships between solvent parameters.

Comparative Performance of Glycol Ether Solvents

The utility of a solvent is defined by a combination of its physical and chemical properties. Key parameters such as boiling point, viscosity, and polarity directly impact its performance in applications ranging from coatings and cleaners to reaction media in pharmaceutical synthesis.[2] The following tables summarize the available data for this compound and its selected comparators.

Physical Properties
PropertyThis compoundPropylene Glycol Methyl Ether (PGME)Dipropylene Glycol Methyl Ether (DPGME)
CAS Number 623-69-8107-98-234590-94-8
Molecular Formula C₅H₁₂O₃C₄H₁₀O₂C₇H₁₆O₃
Molecular Weight ( g/mol ) 120.1590.12148.20
Boiling Point (°C) 169 - 172.6120190
Density (g/cm³ at 20°C) 0.987 - 1.00850.920.954
Refractive Index (at 20°C) 1.41921.4031.423
Flash Point (°C) 58.23275

Note: A range of values indicates data reported from multiple sources.

Solvent and Polarity Parameters
PropertyThis compoundPropylene Glycol Methyl Ether (PGME)Dipropylene Glycol Methyl Ether (DPGME)
Viscosity (mPa·s at 20°C) Data not available1.94.3
Dielectric Constant (at 20°C) Data not available12.310.5
Hansen Solubility Parameters (MPa½)
    δd (Dispersion)Data not available15.6Data not available
    δp (Polar)Data not available6.3Data not available
    δh (Hydrogen Bonding)Data not available11.6Data not available
Dimroth-Reichardt ET(30) (kcal/mol) Data not available48.6Data not available

Experimental Protocols

The quantitative data presented in this guide are determined through standardized experimental procedures. Below are detailed methodologies for key solvent property measurements.

Determination of Dynamic Viscosity

Dynamic viscosity, a measure of a fluid's internal resistance to flow, is commonly determined using a viscometer.

  • Apparatus: Ostwald viscometer or a rotational viscometer.

  • Procedure:

    • The viscometer is thoroughly cleaned, dried, and calibrated using a standard liquid of known viscosity (e.g., water) at a controlled temperature.

    • The sample solvent is introduced into the viscometer, ensuring no air bubbles are present.

    • The viscometer is placed in a constant temperature bath until thermal equilibrium is reached (typically at 20°C or 25°C).

    • For an Ostwald viscometer, the time taken for the liquid to flow between two calibrated marks under gravity is measured.

    • The viscosity (η) is calculated relative to the reference liquid using the formula: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) where ρ is the density and t is the flow time.

    • For a rotational viscometer, a spindle is rotated in the solvent at a set speed, and the resulting torque is measured to determine the viscosity.

Determination of Dielectric Constant

The dielectric constant (relative permittivity) reflects a solvent's ability to separate charge and is a key indicator of its polarity.

  • Apparatus: A capacitance meter and a liquid dielectric measurement cell (e.g., parallel plate capacitor).

  • Procedure:

    • The capacitance of the empty measurement cell (C₀) is determined.

    • The cell is filled with the sample solvent, and its capacitance (C) is measured.

    • The dielectric constant (ε) is calculated as the ratio of the capacitance of the cell filled with the solvent to the capacitance of the empty cell: ε = C / C₀

    • Measurements are typically performed at a specific frequency and controlled temperature.

Determination of Solvatochromic Polarity Parameters (ET(30) and Kamlet-Taft)

Solvatochromic dyes, which change color in response to solvent polarity, provide empirical scales of solvent polarity that account for the overall solvation capability of a solvent.[3][4]

  • Apparatus: UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

  • Reagents:

    • For ET(30): Reichardt's Dye (Betaine 30).

    • For Kamlet-Taft Parameters: A set of indicator dyes, typically including N,N-diethyl-4-nitroaniline (for π*), 4-nitroaniline (B120555) (for β), and Reichardt's Dye or another suitable probe (for α).

  • Procedure:

    • A dilute solution of the appropriate indicator dye is prepared in the solvent under investigation.

    • The UV-Vis spectrum of the solution is recorded, and the wavelength of maximum absorbance (λ_max) is determined.

    • For ET(30): The molar transition energy ET(30) in kcal/mol is calculated from the λ_max of Reichardt's Dye using the following equation: ET(30) (kcal/mol) = 28591 / λ_max (nm)

    • For Kamlet-Taft Parameters: The λ_max values for each indicator dye are used in specific equations to calculate the hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*) of the solvent.[5] These parameters provide a more detailed picture of the specific solvent-solute interactions.

Visualizing Workflows and Relationships

To clarify the process of solvent evaluation and the interplay between different properties, the following diagrams are provided.

G cluster_0 Solvent Property Evaluation Workflow A Solvent Acquisition & Purification B Physical Property Measurement (Density, Refractive Index) A->B C Viscosity Measurement A->C D Dielectric Constant Measurement A->D E Solvatochromic Analysis (UV-Vis Spectroscopy) A->E F Data Compilation & Analysis B->F C->F D->F E->F G Comparative Assessment F->G

A generalized workflow for the experimental evaluation of solvent properties.

G cluster_1 Solvent Polarity Characterization cluster_2 Macroscopic Properties cluster_3 Microscopic (Empirical) Scales Polarity Overall Solvent Polarity Dielectric Dielectric Constant (ε) (Bulk Polarity) Polarity->Dielectric is indicated by ET30 Reichardt's Dye ET(30) Scale (Overall Solvation) Polarity->ET30 is quantified by Kamlet Kamlet-Taft Parameters (Specific Interactions) Polarity->Kamlet is dissected by alpha α (H-Bond Acidity) Kamlet->alpha beta β (H-Bond Basicity) Kamlet->beta pi π* (Dipolarity/Polarizability) Kamlet->pi

Logical relationships between different measures of solvent polarity.

Conclusion

This guide provides a comparative overview of the solvent properties of this compound and two related P-series glycol ethers, PGME and DPGME. While a direct comparison with its isomers is currently limited by the availability of experimental data, the comparison with established industrial solvents offers valuable insights for formulation and process development. The data indicates that this compound possesses a boiling point intermediate between the faster-evaporating PGME and the slower-evaporating DPGME, suggesting its potential utility in applications where controlled evaporation rates are crucial.

The provided experimental protocols offer a framework for the in-house characterization of these and other solvents, enabling researchers to generate the specific data required for their unique applications. As new experimental data for a wider range of glycol ether isomers becomes available, a more comprehensive understanding of the structure-property relationships within this versatile class of solvents will undoubtedly emerge.

References

Cross-Validation of Analytical Methods for Quantifying 1,3-Dimethoxy-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1,3-Dimethoxy-2-propanol, a key intermediate and solvent in various chemical and pharmaceutical applications, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive cross-validation of two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting detailed experimental protocols and comparative performance data, this document serves as a practical resource for selecting the most appropriate method for specific research and development needs.

Comparative Analysis of Analytical Methods

Gas Chromatography is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, including the need for sensitivity, selectivity, and structural confirmation.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method is widely used for its robustness, wide linear range, and high precision in quantifying organic compounds. FID is a mass-sensitive detector that generates a current proportional to the amount of carbon atoms entering the flame, making it an excellent choice for routine quantification and purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Combining the separation power of GC with the identification capabilities of MS, this technique provides unparalleled selectivity and sensitivity. GC-MS is not only capable of quantifying the analyte but also provides structural information through mass spectra, which is invaluable for impurity identification and confirmation of the analyte's identity.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the key quantitative performance parameters for the GC-FID and GC-MS methods for the quantification of this compound. The data presented is a representative compilation based on validated methods for structurally similar glycerol (B35011) ethers and glycols.

ParameterGC-FIDGC-MS (Full Scan)GC-MS (Selected Ion Monitoring - SIM)
Linearity (R²) >0.999>0.998>0.999
Accuracy (% Recovery) 95-105%90-110%95-105%
Precision (%RSD) < 5%< 10%< 5%
Limit of Detection (LOD) ~1 µg/mL~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL~2 µg/mL~0.2 µg/mL

Experimental Protocols

Detailed methodologies for the GC-FID and GC-MS analysis of this compound are provided below. These protocols are intended as a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol. Prepare a series of working standard solutions by serial dilution to cover the desired concentration range.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample into a volumetric flask and dilute with the chosen solvent to achieve a concentration within the calibration range.

  • Internal Standard: For enhanced precision, an internal standard (e.g., 1,4-Butanediol) can be added to all standard and sample solutions at a constant concentration.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and an autosampler.

  • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Detector Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 3 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: m/z 40-200 for qualitative analysis and impurity profiling.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 45, 59, 75, 89) for enhanced sensitivity in quantification.

  • Quantification: A calibration curve is constructed by plotting the peak area of the selected quantification ion against the concentration of the standards.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the GC-FID and GC-MS analytical methods for the quantification of this compound.

CrossValidation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev gcfid_dev GC-FID Method method_dev->gcfid_dev gcms_dev GC-MS Method method_dev->gcms_dev validation Method Validation (ICH Q2(R1)) gcfid_dev->validation gcms_dev->validation gcfid_val Validate GC-FID: Linearity, Accuracy, Precision, LOD, LOQ validation->gcfid_val gcms_val Validate GC-MS: Linearity, Accuracy, Precision, LOD, LOQ, Specificity validation->gcms_val cross_val Cross-Validation Study gcfid_val->cross_val gcms_val->cross_val sample_analysis Analyze Same Batch of Samples by Both Validated Methods cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->data_comp conclusion Conclusion: Method Equivalency & Selection data_comp->conclusion

Workflow for cross-validation of analytical methods.

A Comparative Analysis of Antiknock Properties: 1,3-Dimethoxy-2-propanol versus MTBE

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the antiknock characteristics of 1,3-Dimethoxy-2-propanol and the widely used fuel additive, Methyl Tertiary-Butyl Ether (MTBE). This document provides a detailed comparison, including available experimental data for MTBE and standardized testing protocols for evaluating antiknock properties.

Introduction

The demand for high-performance, cleaner-burning fuels has driven extensive research into novel fuel additives that can enhance octane (B31449) ratings and reduce engine knocking. Engine knock, or detonation, is the premature and uncontrolled combustion of the air-fuel mixture in an internal combustion engine, which can lead to decreased efficiency and engine damage. Antiknock agents are crucial components of modern gasoline formulations, and their efficacy is primarily measured by the Research Octane Number (RON) and Motor Octane Number (MON).

Quantitative Data on Antiknock Properties

A critical aspect of evaluating an antiknock agent is its octane rating. The following table summarizes the widely reported Research Octane Number (RON) and Motor Octane Number (MON) for MTBE. It is important to note that the blending octane number of an additive can vary depending on the composition of the base gasoline.

Table 1: Antiknock Properties of MTBE

PropertyValue
Research Octane Number (RON) ~117 - 118[1]
Motor Octane Number (MON) ~101 - 102
Blending RON (in gasoline) Can increase the RON of a typical gasoline by 1.9 to 11.8 points when blended at 5 to 30 volume percent.[2][3]
Blending MON (in gasoline) The average of RON and MON, (R+M)/2, can be increased by 2.3 with an 11% volume blend in a base gasoline of 90 (R+M)/2.[2]

Note: No publicly available experimental data for the Research Octane Number (RON) or Motor Octane Number (MON) of this compound could be identified during the preparation of this guide.

Experimental Protocols for Determining Antiknock Properties

The determination of RON and MON are standardized procedures that utilize a Cooperative Fuel Research (CFR) engine. These methods are essential for the accurate assessment of the antiknock performance of any fuel additive.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is a measure of a fuel's resistance to knock under mild operating conditions, simulating city driving with lower engine speeds and frequent acceleration.

Methodology:

  • Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.

  • Reference Fuels: Primary Reference Fuels (PRFs) are used, which are blends of iso-octane (assigned a RON of 100) and n-heptane (assigned a RON of 0).

  • Procedure:

    • The CFR engine is operated under standardized conditions of engine speed (600 rpm), intake air temperature, and ignition timing.

    • The test fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed, as measured by a knock sensor.

    • Blends of the primary reference fuels are then run in the engine, and the blend that produces the same standard knock intensity at the same compression ratio as the test fuel is identified.

    • The RON of the test fuel is the percentage by volume of iso-octane in the matching primary reference fuel blend.

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) evaluates a fuel's antiknock performance under more severe operating conditions, representative of highway driving at higher engine speeds and loads.

Methodology:

  • Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.

  • Reference Fuels: Similar to the RON test, MON determination uses Primary Reference Fuels (PRFs), which are blends of iso-octane (MON of 100) and n-heptane (MON of 0).

  • Procedure:

    • The CFR engine is operated under more severe, standardized conditions than the RON test, including a higher engine speed (900 rpm) and a higher intake mixture temperature.

    • The test fuel is run in the engine, and the compression ratio is adjusted to produce a standard level of knock intensity.

    • Different blends of the primary reference fuels are tested to find the blend that matches the knock intensity of the sample fuel at the same compression ratio.

    • The MON of the test fuel is the percentage by volume of iso-octane in the reference fuel blend that produces the same knock characteristics.

Comparative Analysis Workflow

The logical workflow for a comprehensive comparison of the antiknock properties of this compound and MTBE is illustrated in the diagram below. This process highlights the necessary steps, from data acquisition to the final comparative assessment.

Antiknock_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_experimental_protocol Experimental Protocol Definition cluster_analysis Comparative Analysis cluster_output Guide Publication Data_MTBE Collect Quantitative Data (RON, MON) for MTBE Table Create Comparative Data Table Data_MTBE->Table Data_DMP Search for Quantitative Data (RON, MON) for this compound Data_DMP->Table Data_Gap Identify Data Gaps Data_DMP->Data_Gap Protocol_RON Define RON Protocol (ASTM D2699) Guide Publish Comparison Guide Protocol_RON->Guide Protocol_MON Define MON Protocol (ASTM D2700) Protocol_MON->Guide Qualitative_Comp Qualitative Comparison Table->Qualitative_Comp Qualitative_Comp->Guide Data_Gap->Qualitative_Comp

Caption: Workflow for comparing antiknock properties of fuel additives.

Discussion and Conclusion

MTBE is a well-characterized antiknock agent with a high RON and MON, contributing to its widespread use in gasoline formulations to boost octane ratings.[1] Its blending properties are known to effectively increase the octane number of base gasolines.[2][3]

This compound, a glycerol (B35011) derivative, represents a potential alternative fuel additive. Glycerol ethers, in general, are being explored for their fuel properties. However, a significant knowledge gap exists regarding the specific antiknock performance of this compound. Without experimental RON and MON data, a direct quantitative comparison with MTBE is not possible.

For researchers and drug development professionals exploring novel fuel additives, the lack of data on this compound presents an opportunity for further investigation. The standardized ASTM D2699 and D2700 test methods provide a clear and established framework for determining the RON and MON of this compound. Such experimental work would be crucial to ascertain its viability as an effective antiknock agent and to provide the necessary data for a direct and meaningful comparison with established additives like MTBE. Until such data is generated and published, any claims regarding the antiknock properties of this compound remain speculative.

References

Comparative Analysis of 1,3-Dimethoxy-2-propanol and 1,2-Dimethoxy-2-propanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the characterization and documented reactivity of 1,3-dimethoxy-2-propanol and its isomer, 1,2-dimethoxy-2-propanol. While this compound is a well-documented compound with available spectral data and established synthetic routes, a notable lack of information exists for 1,2-dimethoxy-2-propanol, precluding a direct experimental comparison of their reactivity.

This guide synthesizes the available data for this compound and highlights the current knowledge gap regarding its 1,2-isomer, providing a resource for researchers, scientists, and drug development professionals interested in these chemical entities.

Characterization of this compound

This compound is a colorless liquid with the chemical formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol .[1][2] It is also known as glycerol (B35011) 1,3-dimethyl ether.[3] The structure consists of a propan-2-ol backbone with methoxy (B1213986) groups at the 1 and 3 positions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name1,3-dimethoxypropan-2-ol[1]
CAS Number623-69-8[1]
Molecular FormulaC₅H₁₂O₃[1]
Molecular Weight120.15 g/mol [1]
Hazard StatementsH226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness)[1]

Spectral data for the characterization of this compound, including ¹³C NMR, Mass Spectrometry, and IR spectra, are publicly available.[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a suitable precursor with a methylating agent. The specific experimental protocols can vary, but a general workflow can be conceptualized as follows:

G General Synthetic Workflow for this compound reagents Starting Material (e.g., a diol or epoxide) methylation Methylation Reaction (e.g., Williamson Ether Synthesis) reagents->methylation Methylating Agent, Base workup Aqueous Workup (Quenching, Extraction) methylation->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product G Proposed Research Workflow for 1,2-Dimethoxy-2-propanol synthesis Synthesis of 1,2-Dimethoxy-2-propanol purification Purification and Isolation synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization reactivity Comparative Reactivity Studies vs. 1,3-isomer characterization->reactivity data Data Analysis and Publication reactivity->data

References

A Comparative Review of Synthesis Routes for 1,3-Dimethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthesis routes for 1,3-Dimethoxy-2-propanol, a valuable intermediate in various chemical syntheses. The routes discussed are the direct methylation of glycerol (B35011) and the ring-opening of epichlorohydrin (B41342) with subsequent methylation. This review outlines the methodologies, compares key performance indicators, and provides detailed experimental protocols to assist researchers in selecting the most suitable method for their specific applications.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound is often dictated by factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of the key quantitative data for the two primary routes.

ParameterRoute 1: From GlycerolRoute 2: From Epichlorohydrin
Starting Material GlycerolEpichlorohydrin
Key Reagents Dimethyl sulfate (B86663), Sodium hydroxide (B78521)Methanol (B129727), Sodium methoxide (B1231860)
Reaction Steps One-potTwo steps
Typical Yield Moderate to HighHigh
Reaction Time 12-24 hours4-8 hours
Reaction Temperature 20-30°C60-70°C
Key Advantages Utilizes a renewable feedstock (glycerol)Generally higher yield and shorter reaction time
Key Disadvantages Use of highly toxic dimethyl sulfateEpichlorohydrin is a toxic and carcinogenic reagent

Logical Workflow of Synthesis Routes

The following diagram illustrates the logical progression of the two synthesis routes for this compound, starting from the respective primary materials.

Synthesis Routes for this compound Glycerol Glycerol Product1 This compound Glycerol->Product1 Williamson Ether Synthesis DMS Dimethyl Sulfate (CH3)2SO4 DMS->Product1 NaOH Sodium Hydroxide NaOH NaOH->Product1 Epichlorohydrin Epichlorohydrin Intermediate 1-Chloro-3-methoxy-2-propanol Epichlorohydrin->Intermediate Ring Opening Methanol Methanol CH3OH Methanol->Intermediate NaOMe Sodium Methoxide NaOCH3 Product2 This compound NaOMe->Product2 Intermediate->Product2 Williamson Ether Synthesis

Caption: Comparative workflow of the two main synthesis routes for this compound.

Experimental Protocols

Route 1: Synthesis from Glycerol (Williamson Ether Synthesis)

This one-pot synthesis involves the direct methylation of glycerol using dimethyl sulfate as the methylating agent in the presence of a strong base.

Materials:

  • Glycerol (1.0 eq.)

  • Dimethyl sulfate (2.2 eq.)

  • Sodium hydroxide (2.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of sodium hydroxide (2.2 eq.) in water and add it dropwise to the glycerol solution with vigorous stirring.

  • After the addition of NaOH is complete, add dimethyl sulfate (2.2 eq.) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5°C.

  • After the addition of dimethyl sulfate, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Route 2: Synthesis from Epichlorohydrin

This two-step synthesis involves the initial ring-opening of epichlorohydrin with methanol, followed by a Williamson ether synthesis to introduce the second methoxy (B1213986) group.

Step 1: Synthesis of 1-Chloro-3-methoxy-2-propanol

Materials:

  • Epichlorohydrin (1.0 eq.)

  • Anhydrous methanol (excess)

  • Sodium methoxide (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of a catalytic amount of sodium methoxide in anhydrous methanol.

  • Add epichlorohydrin (1.0 eq.) dropwise to the methanolic solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) for 2-4 hours.

  • Monitor the reaction by TLC or GC to confirm the consumption of epichlorohydrin.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by adding a few drops of acetic acid.

  • Remove the excess methanol under reduced pressure. The resulting crude 1-chloro-3-methoxy-2-propanol can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 1-Chloro-3-methoxy-2-propanol (from Step 1, 1.0 eq.)

  • Sodium methoxide (1.1 eq.)

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-methoxy-2-propanol (1.0 eq.) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq.) portion-wise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the formation of the product by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Remove the methanol from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,3-Dimethoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like 1,3-Dimethoxy-2-propanol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this flammable solvent.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with care, recognizing its classification as a flammable liquid and vapor.[1][2] Some safety data sheets also indicate that it may cause drowsiness or dizziness.[1][2] Always operate in a well-ventilated area and utilize appropriate personal protective equipment (PPE).

Key Safety and Handling Information:

ParameterSpecificationSource
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves, fire/flame resistant and impervious clothing.[3]
Handling Use in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[1][4]
In case of spill Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Absorb with inert material and place in a suitable disposal container. Prevent entry into drains.[1][3][5]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][4] Adherence to federal, state, and local environmental regulations is mandatory.

Experimental Protocol for Waste Collection:

  • Segregation: Isolate waste this compound from other chemical waste streams to prevent inadvertent reactions.

  • Containerization: Use a designated, properly labeled, and sealed container for the collection of the chemical waste. The container should be kept tightly closed.[1][3]

  • Labeling: Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition, pending collection by the approved waste disposal service.[1][4]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of collection.

  • Arrangement for Disposal: Contact your institution's EHS department or a certified chemical waste disposal company to arrange for pickup and proper disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps and considerations for the proper disposal of this compound.

start Start: Have this compound for Disposal assess_contamination Assess Contamination Level start->assess_contamination is_uncontaminated Is it Uncontaminated? assess_contamination->is_uncontaminated is_small_quantity Is it a Small Quantity? is_uncontaminated->is_small_quantity Yes prepare_for_disposal Prepare for Disposal is_uncontaminated->prepare_for_disposal No (Contaminated) consult_ehs Consult Institutional EHS for Potential Reuse/Redistillation Protocols is_small_quantity->consult_ehs Yes is_small_quantity->prepare_for_disposal No consult_ehs->prepare_for_disposal segregate_waste Segregate from Other Waste Streams prepare_for_disposal->segregate_waste containerize Use Designated, Labeled, Sealed Container segregate_waste->containerize store_safely Store in Cool, Dry, Well-Ventilated Area Away from Ignition Sources containerize->store_safely contact_disposal_service Contact Approved Waste Disposal Service store_safely->contact_disposal_service document_disposal Document Waste Transfer contact_disposal_service->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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